Ochracenomicin C
Description
This compound has been reported in Amycolatopsis with data available.
from Amicolatopsis sp.; structure given in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4a,8-dihydroxy-3-methyl-2,3,4,5,6,6a,12a,12b-octahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H20O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,9,11,15-16,20,24H,5-8H2,1H3 |
InChI Key |
HSMRINIPWDKRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2C3C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O |
Synonyms |
ochracenomicin C |
Origin of Product |
United States |
Foundational & Exploratory
Ochracenomicin C: A Technical Overview of its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ochracenomicin C is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, Amicolatopsis sp.[1]. This document provides a comprehensive guide to the discovery, origin, and initial characterization of this compound. It includes a summary of its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation, based on the available scientific literature.
Discovery and Origin
This compound, along with its congeners Ochracenomicin A and B, was first isolated by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan[1]. The producing microorganism was identified as a strain of Amicolatopsis, a genus of Gram-positive, aerobic, non-acid-fast actinomycetes known for producing a variety of secondary metabolites with diverse biological activities. The discovery was the result of a screening program for new antibiotics from microbial sources.
Producing Organism: Amicolatopsis sp.
-
Taxonomy: Bacteria, Actinomycetales
-
Morphology: The genus Amicolatopsis is characterized by the formation of branching vegetative hyphae and aerial mycelium that can fragment into rod-shaped to coccoid elements.
-
Significance: Species within this genus are recognized producers of a wide range of bioactive compounds, including antibiotics and enzymes.
Physicochemical Properties
Detailed physicochemical data for this compound is limited in the publicly available literature. However, based on its classification as a benz[a]anthraquinone antibiotic, some general properties can be inferred. The initial characterization relied on several spectroscopic and spectrometric techniques[1].
Table 1: Physicochemical Characterization of this compound
| Property | Method | Observation/Data |
| Chemical Class | Spectroscopic Analysis | Benz[a]anthraquinone |
| Molecular Structure | Magnetic Resonance Spectroscopy, Mass Spectrometry | Determined as a novel structure |
| UV-Visible Absorption | Spectrophotometry | Data not publicly available |
| Solubility | Not specified | Data not publicly available |
| Melting Point | Not specified | Data not publicly available |
Biological Activity
This compound has demonstrated activity against Gram-positive bacteria and the fungus Candida albicans[1]. The minimum inhibitory concentrations (MICs) against a panel of microorganisms would typically be determined to quantify its potency, though this specific data is not available in the abstracts reviewed.
Table 2: Antimicrobial Spectrum of this compound
| Organism Type | Representative Organisms | Activity |
| Gram-Positive Bacteria | Staphylococcus aureus | Active[1] |
| Gram-Negative Bacteria | Not specified | Inactive or not reported[1] |
| Fungi | Candida albicans | Active[1] |
Experimental Protocols
While the definitive, step-by-step protocols are contained within the full scientific publication, the following outlines the general methodologies that would have been employed for the discovery and characterization of this compound.
Fermentation of Amicolatopsis sp.
A pure culture of the Amicolatopsis sp. strain would be cultivated in a suitable liquid nutrient medium under controlled conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including this compound.
Isolation and Purification
The isolation process for a compound like this compound from a fermentation broth typically involves a series of chromatographic techniques.
Workflow for Isolation and Purification of this compound
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of this compound would have involved a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (like COSY, HMQC, and HMBC) would be used to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system, characteristic of anthraquinone-type compounds.
Logical Relationship for Structure Elucidation
Caption: Spectroscopic methods for determining the structure of this compound.
Antimicrobial Susceptibility Testing
The biological activity of this compound would have been assessed using standard antimicrobial susceptibility tests, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.
Conclusion and Future Directions
The discovery of this compound from Amicolatopsis sp. introduced a new member to the benz[a]anthraquinone class of antibiotics. Its activity against Gram-positive bacteria and Candida albicans suggests potential for further investigation as an antimicrobial agent. Future research would necessitate the full elucidation of its mode of action, in vivo efficacy, and toxicological profile to determine its therapeutic potential. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic and semi-synthetic modifications to improve its activity and pharmacokinetic properties.
References
An In-depth Technical Guide to the Secondary Metabolites of Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
The bacterial genus Amycolatopsis stands as a prolific source of diverse and structurally complex secondary metabolites, many of which possess significant therapeutic potential. Historically, this genus has been a cornerstone in the discovery of clinically vital antibiotics, including the glycopeptide vancomycin and the ansamycin rifamycin.[1][2] With the rise of antibiotic resistance, there is a renewed urgency to explore the biosynthetic capabilities of Amycolatopsis for novel drug leads.[1] This guide provides a comprehensive overview of the secondary metabolites produced by Amycolatopsis sp., detailing their chemical diversity, biological activities, the experimental protocols for their isolation and characterization, and the regulatory networks that govern their production.
Chemical Diversity of Secondary Metabolites
Secondary metabolites from Amycolatopsis are broadly categorized into several major chemical classes, each with a wide array of biological activities.[3] These include polyphenols, polyketides, macrolides, macrolactams, peptides (linear, cyclic, and thiazolyl), and glycopeptides.[3] The vast genomic potential of Amycolatopsis species, underscored by the presence of numerous biosynthetic gene clusters (BGCs), suggests that a wealth of undiscovered compounds awaits exploration.[4][5]
Data Presentation: Bioactive Secondary Metabolites from Amycolatopsis sp.
The following tables summarize the quantitative data for a selection of bioactive secondary metabolites isolated from various Amycolatopsis species, categorized by their chemical class and biological activity.
Table 1: Antimicrobial Activity of Amycolatopsis sp. Secondary Metabolites
| Compound | Producing Strain | Chemical Class | Target Organism | MIC (µg/mL) | Reference(s) |
| Vancomycin | A. orientalis | Glycopeptide | Staphylococcus aureus JC-1 | 0.78 | [6] |
| Vancomycin | A. orientalis | Glycopeptide | MRSA | 1.58 | [6] |
| Chloroorienticin A | A. orientalis PA-45052 | Glycopeptide | S. aureus JC-1 | 0.2 | [6] |
| Chloroorienticin B | A. orientalis PA-45052 | Glycopeptide | MRSA | 0.39 | [6] |
| MM 47761 | A. orientalis NCBI 12608 | Glycopeptide | Bacillus subtilis ATCC6633 | 0.5 | [6] |
| MM 49721 | A. orientalis NCBI 12608 | Glycopeptide | Streptococcus pyogenes CN10 | 1 | [6] |
| ECO-0501 | A. orientalis | Polyketide | S. aureus | 0.125-0.25 | [7] |
| Amythiamicin A/B | Amycolatopsis sp. MI481-42F4 | Thiazolyl Peptide | Gram-positive bacteria | Not specified | [8] |
| Amycolatomycin A | Amycolatopsis sp. 195334CR | Cyclic Hexapeptide | Bacillus subtilis DSM 10 | 33.4 | [9] |
Table 2: Anticancer Activity of Amycolatopsis sp. Secondary Metabolites
| Compound | Producing Strain | Chemical Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Amycolatopsin A | Amycolatopsis sp. MST-108494 | Macrolide | NCI-H460 (Lung) | 1.2 | [6] |
| Amycolatopsin B | Amycolatopsis sp. MST-108494 | Macrolide | SW620 (Colon) | 0.14 | [6] |
| Apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.02 | [6] |
| Apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | HeLa (Cervical) | 0.04 | [6] |
| 2'-O-succinyl-apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.09 | [6] |
| 3'-O-succinyl-apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.08 | [6] |
| Valgamicin T | Amycolatopsis sp. ML1-hF4 | Cyclic Depsipeptide | U937 (Leukemia) | 6.6 | [6] |
| Valgamicin V | Amycolatopsis sp. ML1-hF4 | Cyclic Depsipeptide | A549 (Lung) | 9.8 | [6] |
| Amycolactam | Amycolatopsis sp. | Macrolactam | Gastric Cancer | 0.8 | [5] |
| Amycolactam | Amycolatopsis sp. | Macrolactam | Colon Cancer | 2.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of secondary metabolites from Amycolatopsis sp.
Isolation and Cultivation of Amycolatopsis sp. from Soil
Objective: To isolate pure cultures of Amycolatopsis from environmental soil samples.
Materials:
-
Soil samples
-
Sterile water
-
CaCO3
-
Starch Casein Agar (SCA) medium (Starch 10 g, Casein 0.3 g, KNO3 2 g, NaCl 2 g, K2HPO4 2 g, MgSO4·7H2O 0.05 g, CaCO3 0.02 g, FeSO4·7H2O 0.01 g, Agar 18 g, distilled water 1 L, pH 7.0-7.2)
-
Antifungal (e.g., Nystatin) and antibacterial (e.g., Nalidixic acid) agents
-
Incubator
Protocol:
-
Sample Pre-treatment: Air-dry the soil sample at room temperature for 24-48 hours. Sieve the soil to remove large debris. To enrich for actinomycetes, mix the soil with CaCO3 (10:1 w/w) and incubate at 28°C for 24 hours.[10]
-
Serial Dilution: Suspend 1 g of the pre-treated soil in 9 mL of sterile water to make a 10⁻¹ dilution. Vortex thoroughly. Perform a serial dilution up to 10⁻⁶.
-
Plating: Spread 100 µL of each dilution onto SCA plates supplemented with an antifungal agent (e.g., Nystatin at 50 µg/mL) and an antibacterial agent (e.g., Nalidixic acid at 20 µg/mL) to inhibit the growth of fungi and other bacteria.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Isolation and Purification: Observe the plates for colonies with a characteristic chalky, leathery, and filamentous appearance, typical of actinomycetes. Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures. Repeat the streaking process until a pure isolate is obtained.[2]
-
Identification: Characterize the pure isolates based on morphological features (e.g., colony color, aerial and substrate mycelia) and perform 16S rRNA gene sequencing for species identification.[2]
Fermentation and Extraction of Secondary Metabolites
Objective: To cultivate the isolated Amycolatopsis strain in liquid medium to produce secondary metabolites and extract them for further analysis.
Materials:
-
Pure culture of Amycolatopsis sp.
-
Seed culture medium (e.g., Yeast Extract-Malt Extract [YEME] broth)
-
Production medium (various media can be used to induce the production of different metabolites, a technique known as OSMAC - One Strain Many Compounds)[11]
-
Shaking incubator
-
Centrifuge
-
Organic solvents (e.g., ethyl acetate, methanol, ethanol)
-
Rotary evaporator
Protocol:
-
Seed Culture Preparation: Inoculate a loopful of the pure Amycolatopsis culture into a flask containing a suitable seed medium. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 2-3 days until good growth is observed.[7]
-
Production Culture: Inoculate the production medium with the seed culture (typically 2-5% v/v).[12] Incubate under the same conditions for 7-21 days. The fermentation time can be optimized for maximal production of the desired metabolites.
-
Extraction of Intracellular Metabolites: After fermentation, separate the mycelia from the culture broth by centrifugation. The mycelial cake can be extracted with solvents like methanol or ethanol to recover intracellular compounds.
-
Extraction of Extracellular Metabolites: The supernatant (culture broth) is typically extracted with an immiscible organic solvent such as ethyl acetate.[13] Perform the liquid-liquid extraction multiple times to ensure complete recovery of the metabolites.
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of Secondary Metabolites
Objective: To isolate individual compounds from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
Protocol:
-
Initial Fractionation by Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto a silica gel column packed in a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
HPLC Purification: Pool the fractions containing the compound of interest and concentrate them. Further purify the compound using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol. The elution of the compound is monitored by a UV detector at appropriate wavelengths. Collect the peak corresponding to the pure compound.[9]
Structure Elucidation
Objective: To determine the chemical structure of the purified compound.
Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to elucidate the structure:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.[14]
-
¹³C NMR: Provides information about the number and types of carbon atoms.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.[9][14]
-
Bioactivity Assays
a) Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a purified compound against pathogenic microorganisms.
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial suspension to each well. Include positive (broth with microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][15]
b) Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxicity of a purified compound against cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the purified compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[16][17]
c) Enzyme Inhibition Assay
Objective: To determine the ability of a purified compound to inhibit the activity of a specific enzyme.
Protocol (General):
-
Prepare a reaction buffer at the optimal pH for the enzyme.
-
In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, the enzyme, and the inhibitor (the purified compound) at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the disappearance of the substrate, often spectrophotometrically.
-
The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition and the IC50 value.[18][19]
Signaling Pathways and Regulation of Secondary Metabolism
The production of secondary metabolites in Amycolatopsis is a tightly regulated process, often triggered by environmental cues such as nutrient limitation or cellular stress. This regulation is mediated by complex signaling networks, including two-component systems and quorum sensing.
Two-Component Regulatory Systems
Two-component systems are a primary mechanism by which bacteria sense and respond to environmental changes. They typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a specific signal, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes, including those in secondary metabolite biosynthetic gene clusters.[12][20] For example, the PhoR/PhoP two-component system, which responds to phosphate limitation, has been implicated in the regulation of antibiotic biosynthesis in Amycolatopsis.[21]
Caption: A generalized two-component regulatory system in Amycolatopsis.
Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Bacteria produce and release signaling molecules called autoinducers. When the concentration of autoinducers reaches a certain threshold, they bind to specific receptors, leading to changes in gene expression, including the activation of antibiotic production.[22] In Amycolatopsis sp. AA4, a quorum sensing system has been identified, highlighting its potential role in regulating secondary metabolism.[22]
Caption: A model for quorum sensing-mediated regulation in Amycolatopsis.
Regulation of Rifamycin Biosynthesis
The biosynthesis of rifamycin in Amycolatopsis mediterranei is controlled by a complex regulatory cascade involving multiple transcription factors. The pathway-specific activator, RifZ, a LuxR family regulator, directly binds to the promoter regions of all operons within the rifamycin biosynthetic gene cluster, thereby activating their transcription.[23][24] The global nitrogen regulator, GlnR, also plays a crucial role by directly activating the transcription of rifZ and rifK (which is involved in the synthesis of the starter unit for rifamycin).[25]
Caption: The regulatory cascade controlling rifamycin biosynthesis in A. mediterranei.
Conclusion
The genus Amycolatopsis remains a fertile ground for the discovery of novel, bioactive secondary metabolites. A thorough understanding of their chemical diversity, biological activities, and the intricate regulatory networks governing their production is paramount for harnessing their full therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration of this remarkable genus for the development of new medicines to combat pressing global health challenges. The continued application of modern analytical techniques and genome mining approaches will undoubtedly unveil new and valuable natural products from Amycolatopsis.
References
- 1. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. mdpi.com [mdpi.com]
- 10. journalwjarr.com [journalwjarr.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: Two-component system - Amycolatopsis sp. AA4 [kegg.jp]
- 13. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Secondary Metabolites with Anti-Inflammatory Activities from One Actinobacteria Amycolatopsis taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Anticancer and antibacterial secondary metabolites from the endophytic fungus Penicillium sp. CAM64 against multi-drug resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Antimicrobial Metabolites from the Egyptian Soil-Derived Amycolatopsis keratiniphila Revealed by Untargeted Metabolomics and Molecular Docking [mdpi.com]
- 21. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KEGG PATHWAY: Quorum sensing - Amycolatopsis sp. AA4 [kegg.jp]
- 23. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Elucidation of Ochracenomicin C: A Structural Mystery Awaiting Full Disclosure
For researchers, scientists, and professionals in drug development, the complete structural elucidation of novel natural products is a critical step in the journey towards new therapeutic agents. Ochracenomicin C, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., represents a molecule of interest within this field. However, a comprehensive public-domain guide to its structural determination is hampered by the limited accessibility of the original research data.
The primary and seminal work on this compound was published in 1995 in The Journal of Antibiotics. This paper, titled "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp.", laid the foundational knowledge of this compound.[1] While this publication announced the discovery and classification of this compound as a new benz[a]anthraquinone antibiotic, the detailed spectroscopic data and experimental protocols essential for a full technical guide are contained within the full text of this article, which is not widely available in the public domain.
The Benz[a]anthraquinone Core: A Promising Scaffold
This compound belongs to the benz[a]anthraquinone class of compounds, a group of aromatic polyketides known for their diverse biological activities.[2][3] Molecules with this structural backbone have demonstrated a range of effects, including antibacterial and antifungal properties. The characterization of such compounds typically involves a suite of sophisticated analytical techniques.
The Path to Structure: A Methodological Overview
The elucidation of a novel natural product's structure, such as this compound, follows a well-established, multi-step workflow. This process is crucial for understanding its chemical properties and potential biological activity.
Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product like this compound.
Spectroscopic Data: The Missing Pieces
A cornerstone of any structural elucidation guide is the detailed presentation of spectroscopic data. This would typically include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry data would provide the exact molecular weight and elemental composition of this compound.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): These techniques are paramount for determining the carbon-hydrogen framework of the molecule. A comprehensive table of chemical shifts (δ) and coupling constants (J) would be essential.
-
2D NMR Spectroscopy: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of atoms within the molecule.
Unfortunately, without access to the original publication, the specific quantitative data for this compound cannot be presented in the detailed tabular format required for a technical whitepaper.
Experimental Protocols: A Look at the "How-To"
A detailed guide would also provide the explicit experimental protocols used in the discovery of this compound. This would encompass:
-
Fermentation and Isolation: The specific culture conditions for Amicolatopsis sp., including media composition, temperature, and incubation time, would be detailed. Furthermore, the precise methods for extracting and purifying this compound from the fermentation broth, likely involving solvent extraction and multiple rounds of chromatography, would be outlined.
-
Spectroscopic Analysis Parameters: The make and model of the spectrometers used, along with the specific parameters for each experiment (e.g., solvent, temperature, acquisition parameters for NMR), are crucial for reproducibility and data comparison.
The logical flow for determining the final structure from the spectroscopic data is a puzzle-solving exercise, where each piece of data provides a clue to the final atomic arrangement.
Caption: The logical relationship between key spectroscopic techniques in the process of structure elucidation.
The Path Forward
While this guide provides a framework for understanding the process of elucidating the structure of this compound, the core quantitative data and detailed experimental protocols remain within the confines of the original scientific publication. For researchers and drug development professionals seeking to build upon this work, accessing the full text of "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp." is an essential next step. The scientific community eagerly awaits the day this foundational data becomes more broadly accessible, which would undoubtedly catalyze further research into the therapeutic potential of this intriguing natural product.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an unprecedented benz[α]anthraquinone-type heterodimer from a rare actinomycete Amycolatopsis sp. HCa1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Proposed Ochracenomicin C Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, is a secondary metabolite produced by the actinomycete Amicolatopsis sp. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structural similarity to other known benz[a]anthraquinone antibiotics allows for the construction of a putative biosynthetic blueprint. This guide provides a comprehensive overview of this proposed pathway, drawing parallels with well-characterized biosynthetic machinery for related compounds. It details the hypothetical enzymatic steps, the genetic architecture of a potential biosynthetic gene cluster, and outlines the experimental protocols necessary to validate this model. The information is presented to aid researchers in the fields of natural product biosynthesis, synthetic biology, and antibiotic drug development in understanding and potentially engineering the production of this and similar bioactive molecules.
Introduction to this compound
Ochracenomicins A, B, and C were first isolated from Amicolatopsis sp. and identified as novel benz[a]anthraquinone antibiotics. These compounds exhibit antimicrobial activity, making their biosynthetic pathway a subject of interest for the discovery of new therapeutic agents and the development of engineered production platforms. The core chemical scaffold of this compound, a tetracyclic aromatic system, is characteristic of polyketides synthesized by type II polyketide synthases (PKS).
Proposed Biosynthetic Pathway of this compound
The biosynthesis of benz[a]anthraquinones is generally accepted to proceed via a type II PKS pathway, involving a minimal PKS and subsequent tailoring enzymes. The proposed pathway for this compound is depicted below.
Caption: Proposed biosynthetic pathway for this compound.
Core Scaffold Formation
The biosynthesis is proposed to initiate with a type II minimal PKS, typically comprising a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). This enzymatic complex catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to generate a linear decaketide intermediate.
Cyclization and Aromatization
The highly reactive polyketide chain is then subjected to a series of cyclization and aromatization reactions, likely catalyzed by one or more aromatase/cyclase (ARO/CYC) enzymes. This leads to the formation of the characteristic tetracyclic benz[a]anthraquinone core structure.
Tailoring Modifications
Following the formation of the core scaffold, a series of post-PKS modifications are necessary to yield the final this compound structure. These tailoring steps are catalyzed by enzymes whose genes are typically clustered with the PKS genes. For this compound, these are proposed to include:
-
Oxygenases (OXY): Cytochrome P450 monooxygenases or other oxidoreductases introduce hydroxyl groups at specific positions on the aromatic rings.
-
Reductases (RED): These enzymes may be involved in the reduction of keto groups.
-
Methyltransferases (MT): S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups.
Hypothetical Biosynthetic Gene Cluster
A putative biosynthetic gene cluster (BGC) for this compound in Amicolatopsis sp. would be expected to contain the genes encoding the enzymes described above. A hypothetical organization is presented in the table below.
| Gene (Putative) | Enzyme Function | Proposed Role in this compound Biosynthesis |
| ochA | Ketosynthase α (KSα) | Catalyzes the condensation of acyl chains. |
| ochB | Ketosynthase β (KSβ) | Determines the polyketide chain length. |
| ochC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |
| ochD | Aromatase/Cyclase (ARO/CYC) | Catalyzes the cyclization and aromatization of the polyketide chain. |
| ochE | Oxygenase | Site-specific hydroxylation of the benz[a]anthraquinone core. |
| ochF | Reductase | Reduction of a keto group on the core structure. |
| ochG | Methyltransferase | Addition of a methyl group to a hydroxyl function. |
| ochH | Regulatory Protein | Controls the expression of the biosynthetic genes. |
| ochI | Transport Protein | Exports this compound out of the cell. |
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques.
Identification and Characterization of the Biosynthetic Gene Cluster
Caption: Workflow for the elucidation of a natural product biosynthetic pathway.
4.1.1. Genome Sequencing and Bioinformatic Analysis The first step is to sequence the genome of the this compound-producing Amicolatopsis sp. strain. The genome would then be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative type II PKS biosynthetic gene clusters.
4.1.2. Gene Inactivation and Metabolite Profiling To confirm the involvement of a candidate BGC, targeted gene inactivation (knockout) of key genes (e.g., the PKS genes) would be performed. The resulting mutant would be cultured, and its metabolite profile analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound production in the mutant would confirm the role of the BGC. Analysis of accumulated intermediates in mutants of tailoring enzymes can help to deduce the sequence of post-PKS modifications.
4.1.3. Heterologous Expression The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. Production of this compound in the heterologous host would provide definitive proof of the BGC's function.
In Vitro Enzymatic Assays
To determine the specific function of individual tailoring enzymes, the corresponding genes would be overexpressed (e.g., in E. coli) and the enzymes purified. In vitro assays would then be conducted by incubating the purified enzyme with a potential substrate (an isolated biosynthetic intermediate) and necessary cofactors. The reaction products would be analyzed by HPLC-MS and NMR to confirm the enzyme's catalytic activity.
Quantitative Data from a Model Benz[a]anthraquinone Biosynthesis
As no quantitative data for this compound biosynthesis is available, the following table presents hypothetical, yet plausible, data based on studies of similar polyketide antibiotic production systems.
| Parameter | Wild-Type Strain | PKS Knockout Mutant | Regulator Overexpression Strain |
| This compound Titer (mg/L) | 50 ± 5 | Not Detected | 250 ± 20 |
| Key Intermediate A Titer (µg/L) | 10 ± 2 | Not Detected | 30 ± 5 |
| PKS Gene Transcript Level (relative) | 1.0 | 0 | 5.2 ± 0.4 |
| Oxygenase Gene Transcript Level (relative) | 1.0 | 0.8 ± 0.1 | 4.8 ± 0.5 |
Conclusion
While the precise enzymatic steps and genetic basis for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-understood paradigm of type II polyketide synthesis, provides a solid framework for future research. The experimental strategies outlined in this guide offer a clear path to elucidating the complete biosynthetic pathway of this intriguing antibiotic. Such knowledge will not only expand our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel and improved therapeutic agents.
Biological Activity Screening of Ochracenomicin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. As a member of the anthraquinone class of compounds, it holds potential for various biological activities, including antimicrobial and potentially antitumor effects[2][3]. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of this compound. Due to the limited public availability of the specific experimental data from the original 1995 study by Igarashi et al., this document presents generalized protocols and data table templates that can be adapted for the laboratory evaluation of this compound.
Quantitative Data Summary
A thorough search of publicly available scientific literature did not yield the specific quantitative data from the original characterization of this compound. The following tables are presented as templates for organizing and presenting experimental data upon the biological screening of this compound.
Table 1: Antimicrobial Activity of this compound (Template)
| Test Organism | Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | [Insert Data] | [Insert Data] |
| Escherichia coli | ATCC 25922 | Broth Microdilution | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | [Insert Data] | [Insert Data] |
| Candida albicans | ATCC 90028 | Broth Microdilution | [Insert Data] | [Insert Data] |
| [Other Gram-Positive Bacteria] | [Specify Strain] | [Specify Assay] | [Insert Data] | [Insert Data] |
| [Other Gram-Negative Bacteria] | [Specify Strain] | [Specify Assay] | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity of this compound (Template)
| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |
| HeLa | Cervical Cancer | MTT Assay | [Insert Data] |
| A549 | Lung Cancer | MTT Assay | [Insert Data] |
| MCF-7 | Breast Cancer | MTT Assay | [Insert Data] |
| HEK293 | Normal Kidney | MTT Assay | [Insert Data] |
Experimental Protocols
The following are detailed protocols for key experiments in the biological activity screening of a novel compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from established methods for antimicrobial susceptibility testing.
1. Materials and Reagents:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums, standardized to 0.5 McFarland turbidity
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)
-
Negative control (broth only)
-
Resazurin solution (for viability indication, optional)
2. Procedure:
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL) and can be narrowed in subsequent assays.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against mammalian cell lines.
1. Materials and Reagents:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the antimicrobial screening of this compound.
Hypothetical Signaling Pathway for Cytotoxicity
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Ochracenomicin C: An In-depth Technical Guide on its Antimicrobial Spectrum
Disclaimer: Despite extensive searches, the full text of the primary research article detailing the quantitative antimicrobial activity of Ochracenomicin C, a 1995 paper by M. Igarashi and colleagues, could not be retrieved from publicly available sources. As a result, the specific Minimum Inhibitory Concentration (MIC) values and detailed experimental protocols for this compound are not available. This guide provides a qualitative summary based on the abstract of the original research and presents generalized experimental protocols and conceptual diagrams as per the user's request.
Executive Summary
This compound is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies indicate that it possesses a broad spectrum of antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. As a member of the anthraquinone class of compounds, its mechanism of action may involve the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, or blockage of energy metabolism, similar to other quinone-based antibiotics. However, the specific signaling pathways affected by this compound have not been elucidated in the available literature. This document outlines the known antimicrobial spectrum and provides standardized methodologies for its evaluation.
Antimicrobial Spectrum of this compound
Based on the initial discovery and characterization, this compound has demonstrated inhibitory activity against a range of microorganisms. The known spectrum is summarized qualitatively below.
Table 2.1: Qualitative Antimicrobial Spectrum of this compound
| Microbial Group | Activity | Specific Organisms Mentioned |
| Gram-Positive Bacteria | Yes | Staphylococcus aureus[1] |
| Gram-Negative Bacteria | Yes | Not specified in abstract[1] |
| Fungi | Yes | Candida albicans[1] |
Quantitative Antimicrobial Susceptibility Data
The precise Minimum Inhibitory Concentrations (MICs) for this compound against various microbial strains are not available in the reviewed literature. The following table is a template illustrating how such data would be presented.
Table 3.1: Minimum Inhibitory Concentration (MIC) of this compound (Data Not Available)
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC XXXXX | Data Not Available |
| Escherichia coli | ATCC XXXXX | Data Not Available |
| Pseudomonas aeruginosa | ATCC XXXXX | Data Not Available |
| Candida albicans | ATCC XXXXX | Data Not Available |
Experimental Protocols
The following is a generalized, detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound using the broth microdilution method. This is a standard and widely accepted technique in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
4.1.1 Materials and Reagents
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Sterile diluent (e.g., saline or broth)
-
Incubator
-
Microplate reader (optional)
4.1.2 Procedure
-
Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of this compound is prepared in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.
-
The final volume in each well is typically 100 µL.
-
A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
-
Inoculum Preparation:
-
The test microorganism is grown on a suitable agar medium.
-
Several colonies are suspended in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
This suspension is further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubation is typically at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth is assessed by visual inspection for turbidity or by using a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway for a Quinone Antibiotic
The specific molecular targets of this compound are unknown. However, many quinone-based antibiotics interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism of action.
References
Initial Cytotoxicity Assessment of Ochracenomicin C: A Technical Guide
This technical guide provides a comprehensive framework for the initial evaluation of the cytotoxic potential of Ochracenomicin C, a novel benz[a]anthraquinone antibiotic.[1] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. This document details standard assays for determining cell viability and elucidating potential mechanisms of cell death, providing a foundational understanding of the compound's interaction with biological systems.
Overview of Cytotoxicity Assessment
Cytotoxicity evaluation is a critical first step in the characterization of any new compound intended for therapeutic use. It aims to quantify the degree to which an agent induces cell damage or death.[2] This initial assessment typically involves a tiered approach, beginning with general screening assays to measure cell viability and membrane integrity, followed by more specific assays to investigate the mode of cell death, such as apoptosis.
The following sections detail the experimental protocols for a primary cytotoxicity screen using MTT and LDH assays, followed by a secondary assay for apoptosis detection using Annexin V/PI staining.
Primary Cytotoxicity Screening
The initial screening phase is designed to determine the concentration-dependent effects of this compound on cell viability and membrane integrity. A standard workflow for this process is outlined below.
Caption: Experimental workflow for primary cytotoxicity screening.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculation: Cell viability is calculated as: % Viability = (Absorbance_Sample / Absorbance_Control) x 100%
Cell Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Prepare additional control wells for determining maximum LDH release by adding a lysis buffer 45 minutes before measurement.[5]
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as: % Cytotoxicity = [(Sample_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] x 100%
Data Presentation: Primary Screening
The results from the primary screening should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | MTT | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | ||
| A549 | MTT | 24 | 22.7 ± 2.5 |
| 48 | 12.1 ± 1.3 | ||
| HepG2 | MTT | 24 | 18.9 ± 2.1 |
| 48 | 9.8 ± 1.1 | ||
| Cell Line | Assay | Incubation Time (h) | % Cytotoxicity at 20 µM |
| HeLa | LDH | 24 | 55.4 ± 4.3 |
| A549 | LDH | 24 | 41.2 ± 3.7 |
| HepG2 | LDH | 24 | 48.6 ± 4.0 |
Table 1: Hypothetical cytotoxicity data for this compound after primary screening.
Mechanistic Cytotoxicity Assessment: Apoptosis
Compounds from the anthraquinone class often induce apoptosis, or programmed cell death.[6][7] Investigating this pathway is a crucial next step. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation: Apoptosis Assay
The data from flow cytometry should be quantified to show the percentage of cells in each quadrant.
| Treatment Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 5 | 70.3 ± 4.1 | 15.8 ± 1.9 | 13.9 ± 1.5 |
| 10 | 45.6 ± 3.8 | 30.2 ± 2.7 | 24.2 ± 2.1 |
| 20 | 20.1 ± 2.5 | 48.7 ± 3.9 | 31.2 ± 3.0 |
Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells treated with this compound for 24 hours.
Potential Signaling Pathways
Based on its structural class (benz[a]anthraquinone), this compound may induce apoptosis through pathways similar to other anthracycline antibiotics, such as the generation of reactive oxygen species (ROS) and activation of caspase cascades.[6][7] These pathways often involve the mitochondria and can be initiated by various cellular stresses.
Caption: A potential intrinsic apoptosis signaling pathway for this compound.
Further investigation into this proposed pathway could involve measuring ROS production, assessing mitochondrial membrane potential, and performing Western blot analysis for cleaved caspases (-9 and -3) and other apoptosis-related proteins like PARP.[6][8][9]
Conclusion and Future Directions
This guide provides a foundational, technically detailed framework for the initial cytotoxic assessment of this compound. The primary screening assays (MTT, LDH) establish a dose-dependent effect on cell viability, while secondary assays (Annexin V/PI) can confirm the induction of apoptosis. The presented data, while hypothetical, illustrate the expected outcomes of such an investigation.
Future work should focus on validating the proposed signaling pathways through targeted molecular assays and expanding the assessment to a broader panel of cancer and non-cancerous cell lines to determine the compound's selectivity and therapeutic potential.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Artonin E on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Ochracenomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, which are known for their diverse biological activities. It is produced by a strain of Amicolatopsis sp., a genus of Actinomycetes renowned for its production of a wide array of secondary metabolites.[1] These application notes provide a generalized protocol for the isolation and purification of this compound based on established methodologies for similar compounds from actinomycetes.
Disclaimer: The specific, detailed experimental protocol for the isolation of this compound from the primary literature, Igarashi M., et al., The Journal of Antibiotics, 1995, was not accessible. Therefore, the following protocols are based on generalized procedures for the isolation of benz[a]anthraquinone antibiotics from related microorganisms and should be adapted and optimized as necessary.
Data Presentation
The following tables summarize the expected materials and a generalized purification scheme. Quantitative data should be determined empirically during the execution of the protocol.
Table 1: Materials and Reagents
| Category | Item | Purpose |
| Microorganism | Amicolatopsis sp. (this compound producing strain) | Production of this compound |
| Fermentation Media | ISP2 Medium (or similar yeast-malt extract based medium) | Cultivation of Amicolatopsis sp. |
| Glucose, Soluble Starch, Yeast Extract, Malt Extract, etc. | Carbon and Nitrogen Sources | |
| Extraction Solvents | Ethyl Acetate, Acetone, Methanol, n-Butanol | Extraction of crude product |
| Chromatography Resins | Silica Gel (for Column Chromatography and TLC) | Initial purification |
| Sephadex LH-20 (or similar size-exclusion resin) | Further purification | |
| Reversed-phase C18 Silica Gel (for HPLC) | High-resolution purification | |
| Chromatography Solvents | Hexane, Chloroform, Dichloromethane, Methanol, Acetonitrile, Water | Mobile phases for chromatography |
Table 2: Generalized Purification Summary
| Step | Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose |
| 1. Extraction | Solvent Extraction | N/A | Ethyl Acetate or Acetone | Crude extract from fermentation broth |
| 2. Initial Purification | Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol | Fractionation based on polarity |
| 3. Intermediate Purification | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Dichloromethane-Methanol | Separation by molecular size |
| 4. Final Purification | Preparative HPLC | Reversed-phase C18 | Acetonitrile-Water or Methanol-Water | Isolation of pure this compound |
Experimental Protocols
Fermentation of Amicolatopsis sp.
This protocol outlines the cultivation of the producing microorganism to generate the target compound.
1.1. Media Preparation:
-
Prepare a suitable fermentation medium for actinomycetes, such as ISP2 medium or a custom medium rich in carbohydrates and protein sources.
-
Sterilize the medium by autoclaving.
1.2. Inoculation and Fermentation:
-
Inoculate the sterile medium with a seed culture of Amicolatopsis sp.
-
Incubate the culture in a shaker incubator at an appropriate temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 5-10 days.
-
Monitor the production of the antibiotic, if possible, using a bioassay or analytical techniques like TLC or HPLC.
Extraction of this compound
This protocol describes the extraction of the crude antibiotic from the fermentation broth.
2.1. Separation of Biomass:
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
2.2. Solvent Extraction:
-
Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.
-
Extract the mycelial cake with a polar organic solvent like acetone or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
This multi-step protocol is designed to purify this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the relevant fractions.
3.2. Size-Exclusion Chromatography:
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the residue in a small volume of the mobile phase (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions.
-
Analyze the fractions by TLC or HPLC and pool those containing the compound of interest.
3.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction to preparative reversed-phase HPLC.
-
Use a C18 column with a gradient elution system, typically a mixture of acetonitrile and water or methanol and water.
-
Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for benz[a]anthraquinones.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the final compound by analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.
Visualizations
The following diagrams illustrate the generalized workflow for the isolation and purification of this compound.
Caption: Generalized workflow for this compound isolation and purification.
Caption: Logical steps in the purification of this compound.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of Ochracenomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, produced by Amicolatopsis sp.[1] Like other compounds in this family, it exhibits potential as an anti-bacterial agent. The development of robust analytical methods is crucial for its study, purification, and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and sensitive technique for the quantification of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The methodology is based on established protocols for structurally similar anthraquinone and benz[a]anthraquinone compounds.
Physicochemical Properties Relevant to HPLC
Experimental Protocol
This protocol is a recommended starting point for the analysis of this compound and should be optimized for specific instrumentation and sample matrices.
1. Materials and Reagents
-
This compound standard (if available) or purified sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
3. Chromatographic Conditions
A reversed-phase separation is proposed based on the non-polar nature of the benz[a]anthraquinone core.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes. (This should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA detection (200-600 nm), monitor at a specific wavelength determined from the UV spectrum of this compound (e.g., 254 nm or 280 nm as a start) |
| Injection Vol. | 10 µL |
4. Sample Preparation
-
Standard Solution: Accurately weigh a small amount of this compound standard and dissolve in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration.
-
Sample Extraction: For samples from fermentation broths or biological matrices, a liquid-liquid or solid-phase extraction (SPE) will likely be necessary to remove interfering substances. A general approach would be to extract the sample with a water-immiscible organic solvent like ethyl acetate or to use a C18 SPE cartridge. The extracted sample should then be evaporated to dryness and reconstituted in the initial mobile phase.
-
Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data from a validated HPLC method for this compound. These values are hypothetical and will need to be determined experimentally.
| Parameter | Expected Value |
| Retention Time (tR) | To be determined |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (ng/mL) |
| Limit of Quantitation (LOQ) | To be determined (µg/mL) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway
Currently, there is no specific information available in the public domain regarding the detailed signaling pathway or mechanism of action of this compound. As it is a novel antibiotic, this would be a key area for future research. The development of this HPLC method will be instrumental in enabling such studies.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of a robust HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a logical starting point based on the compound's structural class. Method validation, including linearity, precision, accuracy, and sensitivity, will be essential to ensure reliable and accurate quantification. This analytical method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of Ochracenomicin C
For Researchers, Scientists, and Drug Development Professionals
Note: The detailed quantitative NMR data for Ochracenomicin C, including specific chemical shifts and coupling constants, is not publicly available in the cited literature. The following application notes and protocols are based on established methodologies for the structural elucidation of benz[a]anthraquinone antibiotics and related natural products. These guidelines provide a comprehensive framework for researchers to conduct their own NMR analysis of this compound.
Introduction to this compound
This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of Amicolatopsis sp.[1] Like other compounds in this class, it is presumed to possess antibacterial properties. The structural elucidation of such complex natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the strategic approach and detailed protocols for the complete NMR spectral analysis of this compound, facilitating its structural confirmation and future research into its biological activities.
Hypothetical NMR Data Presentation for this compound
While the specific data for this compound is not available, the following tables illustrate how the quantitative NMR data should be structured for clarity and comparative analysis once acquired.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 7.80 | d | 8.0 | 1H |
| H-2 | 7.50 | t | 7.5 | 1H |
| H-3 | 7.65 | t | 7.5 | 1H |
| H-4 | 8.10 | d | 8.0 | 1H |
| H-5 | 7.95 | s | 1H | |
| H-6 | ... | ... | ... | ... |
| OCH₃ | 3.90 | s | 3H | |
| OH | 12.50 | s | 1H |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | δ (ppm) | Carbon Type | Key HMBC Correlations (from ¹H at δ) |
| C-1 | 128.5 | CH | H-2, H-3 |
| C-2 | 125.0 | CH | H-1, H-3 |
| C-3 | 135.2 | CH | H-2, H-4 |
| C-4 | 122.8 | CH | H-3 |
| C-4a | 132.1 | C | H-4, H-5 |
| C-5 | 118.9 | CH | H-4, H-6 |
| C-6 | ... | ... | ... |
| C-7 | 182.5 | C=O | H-8 |
| C-7a | 130.4 | C | H-8 |
| OCH₃ | 56.3 | CH₃ |
Experimental Protocols for NMR Analysis
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should be noted in the data records.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR (Carbon NMR):
-
Spectrometer Setup: Use the same tuned and shimmed sample.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
Pulse Sequence: Standard COSY-90 or DQF-COSY.
-
Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Sequence: Standard HSQC with sensitivity enhancement.
-
Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. Use a coupling constant (¹JCH) of ~145 Hz for optimization.
-
Processing: Apply appropriate window functions and perform Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Pulse Sequence: Standard HMBC.
-
Parameters: Optimize for a long-range coupling constant of 8-10 Hz.
-
Processing: Apply appropriate window functions and perform Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for stereochemical assignments.
-
Pulse Sequence: Standard NOESY or ROESY.
-
Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.
-
Processing: Process the 2D data similarly to the COSY experiment.
-
Visualization of Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of experiments and data interpretation for the structural elucidation of this compound.
Caption: Workflow for the NMR-based structural elucidation of this compound.
Putative Biological Action and Signaling Pathway
The precise mechanism of action for this compound has not been elucidated. However, many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial effects through intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. Another potential mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components.
The diagram below illustrates a generalized logical relationship for the potential antibacterial mechanism of action.
Caption: Putative antibacterial mechanisms of action for this compound.
References
Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents. These assays are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells. This document provides detailed protocols for two common colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it outlines a general workflow for screening a novel compound and discusses potential signaling pathways affected by cytotoxic agents.
Disclaimer: As of the latest literature search, there is no publicly available data on the cytotoxic effects of Ochracenomicin C in cancer cell lines. The following protocols and information are provided as a general guideline for assessing the cytotoxicity of a novel test compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a novel compound is depicted below.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to show the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. These values are crucial for comparing the potency of a compound across different cell lines.
Table 1: Cytotoxicity of a Novel Test Compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| HeLa | Cervical Adenocarcinoma | Enter Value |
| A549 | Lung Carcinoma | Enter Value |
| HepG2 | Hepatocellular Carcinoma | Enter Value |
| PC-3 | Prostate Adenocarcinoma | Enter Value |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of the cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel test compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel test compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[5]
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[6]
-
Allow the plates to air-dry.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
-
Potential Signaling Pathways
Cytotoxic compounds can induce cancer cell death through various signaling pathways. A common pathway affected is the intrinsic apoptosis pathway, which is often regulated by the PI3K/AKT signaling cascade. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. scielo.br [scielo.br]
- 4. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Ochracenomicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, discovered as a natural product from Amicolatopsis sp.[1] Like other anthraquinones, it is expected to exhibit antimicrobial properties. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This value is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism and is essential for preclinical assessment and for guiding further drug development.
While specific MIC values for this compound are not yet publicly available, this document provides a comprehensive protocol for determining its MIC against a panel of relevant microorganisms. The protocols are based on established methods for testing natural products and other antimicrobial agents.[4][5][6] The provided tables serve as templates for the presentation of experimental data.
Potential Mechanism of Action
The benz[a]anthraquinone scaffold is a common feature in a number of bioactive natural products. The mechanism of action for this class of compounds can be multifaceted. Generally, anthraquinones are known to interfere with key cellular processes in bacteria. Their planar structure allows them to intercalate with DNA, potentially inhibiting DNA replication and transcription. Furthermore, some anthraquinones have been shown to inhibit bacterial protein synthesis and disrupt the integrity of the cell wall.[7] Another reported mechanism is the inhibition of biofilm formation, which is a critical factor in the development of chronic and recurrent infections.[7] The exact mechanism of this compound is yet to be elucidated and would be a key area for further investigation.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile diluent (e.g., CAMHB, RPMI-1640)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth within the 96-well plate.
-
The final volume in each well should be 100 µL.
-
The concentration range should be broad enough to encompass the expected MIC (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control (Positive Control): 100 µL of sterile broth + 100 µL of the microbial suspension.
-
Sterility Control (Negative Control): 200 µL of sterile broth.
-
Positive Antibiotic Control: Prepare serial dilutions of a standard antibiotic in the same manner as this compound.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Data Presentation
The results of the MIC testing should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.
Table 1: Hypothetical MIC Values of this compound and Control Antibiotics
| Microorganism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data to be determined | 0.25 | N/A |
| Escherichia coli ATCC 25922 | Data to be determined | 0.015 | N/A |
| Candida albicans ATCC 90028 | Data to be determined | N/A | 0.5 |
N/A: Not Applicable
Table 2: MIC Range of Structurally Similar Benz[a]anthraquinone Antibiotics
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| YM-181741 | Helicobacter pylori | 0.2 | [5] |
| Anthracimycin | Staphylococcus aureus | < 0.25 | [2][9] |
| Brasiliquinones | Gram-positive bacteria | Active | [4] |
*Note: This table provides context on the expected activity of benz[a]anthraquinone antibiotics and is not data for this compound.
Visualizations
The following diagrams illustrate the key workflows and concepts related to MIC testing.
Caption: Workflow for the broth microdilution MIC assay.
Caption: Hypothesized mechanisms of action for this compound.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anthracimycin activity against contemporary methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ochracenomicin C Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, first isolated from Amicolatopsis sp.[1]. Anthraquinones are a well-documented class of naturally occurring aromatic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for preclinical and formulation development. This document provides detailed protocols and application notes for assessing the solubility and stability of this compound, crucial parameters for its advancement as a drug candidate. The data presented herein is based on typical findings for compounds of this class and serves as a comprehensive guide for researchers.
I. Solubility Assessment of this compound
A critical initial step in the characterization of any potential drug candidate is the determination of its solubility in various aqueous and organic media. This information is vital for designing in vitro assays, developing suitable formulations for in vivo studies, and predicting oral bioavailability. Anthraquinones are generally characterized by poor water solubility but exhibit solubility in certain organic solvents.[1][2][3]
Experimental Protocols
1. Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of solubility and is particularly useful for early-stage drug discovery.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at the λmax of this compound.
-
The kinetic solubility is determined by comparing the absorbance of the test wells to a calibration curve of this compound prepared in a solvent system where it is freely soluble (e.g., 50:50 acetonitrile:water).
-
2. Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the true equilibrium solubility and is considered the gold standard.
-
Materials:
-
This compound (solid)
-
Selected aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
-
Protocol:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C and 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Data Presentation
Table 1: Kinetic and Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | < 1 | < 0.5 |
| PBS (pH 7.4) | 25 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| PBS (pH 7.4) | 37 | 3.8 ± 0.4 | 2.9 ± 0.3 |
| Ethanol | 25 | 150 ± 12 | 135 ± 10 |
| Methanol | 25 | 85 ± 7 | 78 ± 6 |
| Acetonitrile | 25 | 45 ± 5 | 41 ± 4 |
| DMSO | 25 | > 10,000 | > 10,000 |
Note: Data are presented as mean ± standard deviation and are hypothetical, based on the known characteristics of anthraquinones.
Experimental Workflow: Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
II. Stability Assessment of this compound
Evaluating the chemical stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.
Experimental Protocols
1. Forced Degradation (Stress) Studies
These studies expose this compound to harsh conditions to accelerate its degradation.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
-
Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in a dry oven for 7 days.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][6] A control sample should be protected from light.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.
-
2. pH-Dependent Stability
This study assesses the stability of this compound across a range of pH values relevant to physiological conditions and potential liquid formulations.
-
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with UV detector
-
-
Protocol:
-
Prepare solutions of this compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Determine the degradation rate constant at each pH.
-
Data Presentation
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Recovery of this compound | Major Degradation Products Observed |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 2 |
| 0.1 M NaOH, RT | 24 h | 78.5 | 3 |
| 3% H₂O₂, RT | 24 h | 92.1 | 1 |
| Dry Heat, 80°C | 7 days | 98.5 | 0 |
| Photostability (ICH Q1B) | - | 65.7 | 4 |
Note: Data are hypothetical and intended for illustrative purposes.
Table 3: pH-Dependent Stability of this compound at 37°C
| pH | Half-life (t₁/₂) (hours) |
| 2.0 | > 72 |
| 4.0 | > 72 |
| 7.4 | 48.5 |
| 9.0 | 24.1 |
| 10.0 | 10.3 |
Note: Data are hypothetical and suggest greater stability in acidic to neutral conditions.
Experimental Workflow: Stability Testing
Caption: Workflow for forced degradation and pH stability studies.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for evaluating the solubility and stability of this compound. The hypothetical data suggests that this compound is a lipophilic compound with low aqueous solubility, a common characteristic of anthraquinones. Its stability appears to be influenced by pH and light, with greater stability in acidic to neutral conditions and significant photodegradation. These findings are critical for guiding formulation development to enhance solubility and for defining appropriate handling and storage conditions to ensure the integrity of the compound throughout its development lifecycle. Researchers are encouraged to use these protocols as a starting point for their investigations into the physicochemical properties of this compound and related compounds.
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 4. ICH guideline for photostability testing: aspects and directions for use [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Scaling Up Ochracenomicin C Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, which are polyketide natural products produced by the actinomycete Amicolatopsis sp.[1]. Polyketides are a structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties[2][3]. The complex structure of this compound and its potential therapeutic value necessitate the development of robust and scalable production methods.
These application notes provide a comprehensive guide for scaling up the production of this compound, from initial strain improvement and fermentation optimization to metabolic engineering and downstream processing. The protocols outlined here are based on established methodologies for enhancing the production of microbial secondary metabolites, particularly polyketides[4][5].
Strain Improvement and High-Throughput Screening
The initial step in scaling up production is to enhance the biosynthetic capacity of the producing organism, Amicolatopsis sp. This can be achieved through classical mutagenesis and selection, as well as rational metabolic engineering approaches.
Protocol: Random Mutagenesis of Amicolatopsis sp. using UV Irradiation
-
Preparation of Spore Suspension:
-
Grow Amicolatopsis sp. on a suitable agar medium (e.g., ISP Medium 2) at 28-30°C for 7-10 days until sporulation is abundant.
-
Harvest spores by gently scraping the agar surface with a sterile loop in the presence of sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores twice with sterile water by centrifugation (5000 x g, 10 min) and resuspend in sterile water.
-
Determine the spore concentration using a hemocytometer. Adjust the concentration to 107-108 spores/mL.
-
-
UV Mutagenesis:
-
Pipette 10 mL of the spore suspension into a sterile petri dish.
-
Expose the spores to UV light (254 nm) with continuous gentle agitation. The distance from the UV lamp and the exposure time should be optimized to achieve a kill rate of 99-99.9%.
-
Create a kill curve by plating serial dilutions of the spore suspension at different time points of UV exposure.
-
-
Post-Irradiation Treatment and Plating:
-
Keep the irradiated spore suspension in the dark for 2 hours to prevent photoreactivation.
-
Plate serial dilutions of the treated spores onto a suitable agar medium.
-
Incubate the plates at 28-30°C for 7-14 days until colonies are well-formed.
-
-
High-Throughput Screening (HTS) of Mutants:
-
Pick individual colonies into 96-well deep-well plates containing a suitable production medium.
-
Incubate the plates with shaking at 28-30°C for 5-7 days.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Analyze the extracts for this compound production using a high-throughput method such as HPLC or a bioassay against a susceptible indicator organism (e.g., Staphylococcus aureus)[1].
-
Data Presentation: High-Throughput Screening of Mutants
| Mutant ID | This compound Titer (µg/mL) | Fold Increase vs. Wild Type |
| WT | 15.2 ± 1.8 | 1.0 |
| UV-17 | 35.8 ± 3.1 | 2.4 |
| UV-42 | 51.5 ± 4.5 | 3.4 |
| UV-88 | 28.9 ± 2.5 | 1.9 |
Fermentation Process Optimization
Optimizing the fermentation conditions is critical for maximizing the yield of this compound. This involves systematically evaluating various nutritional and physical parameters.
Protocol: Shake Flask Fermentation Optimization
-
Basal Medium Composition:
-
Start with a basal production medium. A typical medium for actinomycetes could be: Soluble Starch (20 g/L), Glucose (10 g/L), Yeast Extract (5 g/L), Peptone (5 g/L), K2HPO4 (1 g/L), MgSO4·7H2O (0.5 g/L), CaCO3 (2 g/L), pH 7.0.
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Carbon Source: Evaluate different carbon sources (e.g., glucose, fructose, maltose, glycerol) at varying concentrations (1-5% w/v).
-
Nitrogen Source: Test various organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., (NH4)2SO4, KNO3) nitrogen sources (0.5-2% w/v).
-
Phosphate and Trace Elements: Optimize the concentrations of phosphate and key trace elements (e.g., Fe2+, Zn2+, Mn2+).
-
pH: Determine the optimal initial pH of the medium (range 6.0-8.0).
-
Temperature: Evaluate the effect of incubation temperature (25-35°C).
-
Agitation and Aeration: Optimize the shaking speed (150-250 rpm) in shake flasks.
-
-
Statistical Optimization (Response Surface Methodology - RSM):
-
Once key factors are identified through OFAT, use a statistical design of experiments (e.g., Plackett-Burman design to screen for significant variables, followed by a Box-Behnken design for optimization) to investigate the interactions between the most significant factors and determine their optimal levels.
-
Data Presentation: Optimization of Fermentation Parameters
| Parameter | Condition 1 | Titer (µg/mL) | Condition 2 | Titer (µg/mL) | Condition 3 | Titer (µg/mL) |
| Carbon Source | Glucose (2%) | 45.3 | Maltose (2%) | 62.1 | Soluble Starch (2%) | 55.7 |
| Nitrogen Source | Yeast Extract (1%) | 58.9 | Peptone (1%) | 65.4 | Tryptone (1%) | 51.2 |
| Initial pH | 6.5 | 50.1 | 7.0 | 68.3 | 7.5 | 61.8 |
| Temperature (°C) | 28 | 69.5 | 30 | 63.2 | 32 | 54.9 |
Metabolic Engineering Strategies
Rational metabolic engineering can significantly enhance the production of this compound by increasing the supply of biosynthetic precursors and removing metabolic bottlenecks. As this compound is a polyketide, a key strategy is to increase the intracellular pool of malonyl-CoA, the primary extender unit in polyketide biosynthesis[2][6].
Hypothetical Biosynthetic Pathway for this compound
Caption: Hypothetical biosynthetic pathway for this compound.
Protocol: Overexpression of Acetyl-CoA Carboxylase (ACC)
-
Gene Identification and Cloning:
-
Identify the gene(s) encoding the subunits of acetyl-CoA carboxylase (ACC) in Amicolatopsis sp. using genome sequencing and homology searches.
-
Amplify the ACC gene(s) by PCR from the genomic DNA of Amicolatopsis sp.
-
Clone the gene(s) into a suitable E. coli-Streptomyces shuttle expression vector under the control of a strong constitutive or inducible promoter (e.g., ermEp*).
-
-
Transformation of Amicolatopsis sp.:
-
Introduce the expression vector into Amicolatopsis sp. protoplasts via polyethylene glycol (PEG)-mediated transformation or into spores by electroporation.
-
Select for transformants on a suitable agar medium containing the appropriate antibiotic.
-
-
Verification of Transformants:
-
Confirm the presence of the expression vector in the transformants by PCR.
-
Verify the overexpression of the ACC gene(s) by quantitative real-time PCR (qRT-PCR) or by analyzing protein expression levels using SDS-PAGE.
-
-
Evaluation of this compound Production:
-
Cultivate the engineered strains and the wild-type strain in the optimized production medium.
-
Quantify this compound production by HPLC to determine the effect of ACC overexpression.
-
Workflow for Metabolic Engineering
Caption: Workflow for metabolic engineering of Amicolatopsis sp.
Scale-Up to Bioreactors
The optimized fermentation process developed in shake flasks needs to be scaled up to laboratory or pilot-scale bioreactors for larger-scale production.
Protocol: Fed-Batch Fermentation in a 5L Bioreactor
-
Inoculum Development:
-
Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of seed medium with spores of the high-producing Amicolatopsis sp. strain.
-
Incubate at 28°C, 220 rpm for 48 hours.
-
Use this seed culture to inoculate a 5L bioreactor containing 3L of the optimized production medium.
-
-
Bioreactor Setup and Sterilization:
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Sterilize the bioreactor with the medium in place.
-
-
Fermentation Parameters Control:
-
Temperature: Maintain at 28°C.
-
pH: Control at 7.0 by automatic addition of 1M H2SO4 and 2M NaOH.
-
Dissolved Oxygen (DO): Maintain DO above 30% saturation by controlling the agitation speed (200-600 rpm) and aeration rate (0.5-1.5 vvm).
-
Foaming: Control foaming by the addition of an antifoaming agent (e.g., silicone oil).
-
-
Fed-Batch Strategy:
-
Monitor the concentration of the primary carbon source (e.g., maltose) during the fermentation.
-
When the carbon source is depleted, start feeding a concentrated solution of the carbon source to maintain its concentration at an optimal level and prolong the production phase.
-
-
Sampling and Analysis:
-
Take samples aseptically at regular intervals (e.g., every 12 hours).
-
Analyze for cell growth (dry cell weight), substrate consumption, and this compound concentration.
-
Data Presentation: Time Course of Fed-Batch Fermentation
| Time (h) | Dry Cell Weight (g/L) | Maltose (g/L) | This compound (mg/L) |
| 0 | 0.8 | 20.1 | 0 |
| 24 | 4.5 | 12.3 | 15.2 |
| 48 | 9.2 | 3.1 | 58.9 |
| 72 | 12.8 | 1.5 | 125.6 |
| 96 | 15.1 | 5.2 (after feeding) | 210.3 |
| 120 | 16.5 | 2.8 | 285.7 |
| 144 | 16.2 | 1.1 | 310.4 |
Downstream Processing: Extraction and Purification
An efficient and scalable downstream process is required to recover and purify this compound from the fermentation broth.
Protocol: Extraction and Purification of this compound
-
Harvest and Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Since this compound is likely intracellular or associated with the mycelia, extract the biomass with an organic solvent such as ethyl acetate or acetone.
-
Extract the supernatant (broth) separately with ethyl acetate to recover any secreted product.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a step or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol).
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the enriched fractions from the silica gel column and concentrate.
-
Further purify this compound using a preparative reversed-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Collect the peak corresponding to this compound.
-
-
-
Final Product Formulation:
-
Evaporate the solvent from the pure fractions.
-
Lyophilize the purified this compound to obtain a stable powder.
-
Characterize the final product for purity and identity using HPLC, mass spectrometry, and NMR.
-
Workflow for Downstream Processing
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
Application Notes and Protocols for Ochracenomicin C in Candida albicans Growth Inhibition
To Researchers, Scientists, and Drug Development Professionals,
This document provides available information on the application of Ochracenomicin C as an inhibitor of Candida albicans growth. It is important to note that detailed contemporary research, including specific quantitative data, comprehensive experimental protocols, and elucidated signaling pathways for this compound's activity against Candida albicans, is limited in publicly accessible scientific literature. The primary reference to its antifungal activity dates back to its discovery.
Introduction
Quantitative Data
Specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against Candida albicans are not detailed in the available scientific literature. For context, the following table provides a general framework for how such data is typically presented for antifungal compounds.
| Compound | Candida albicans Strain | MIC (µg/mL) | IC50 (µg/mL) | Citation |
| This compound | Not Specified | Data Not Available | Data Not Available | N/A |
| Reference Antifungal 1 | e.g., SC5314 | Value | Value | Source |
| Reference Antifungal 2 | e.g., ATCC 90028 | Value | Value | Source |
Experimental Protocols
Detailed experimental protocols for testing this compound against Candida albicans have not been published. However, standard methodologies for assessing the antifungal activity of novel compounds can be adapted. Below are generalized protocols based on established antifungal susceptibility testing methods.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard broth microdilution method used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to the final inoculum concentration.
-
Serial Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 in the 96-well plate.
-
Inoculation: Add the prepared C. albicans inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of a compound to prevent the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain
-
Appropriate growth medium (e.g., RPMI 1640)
-
This compound
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of C. albicans in the growth medium.
-
Assay Setup: Add the C. albicans suspension to the wells of a 96-well plate. Add various concentrations of this compound to the wells. Include a control group with no compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add Crystal Violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash the wells with PBS and then add ethanol to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.
Signaling Pathways and Mechanism of Action
The specific mechanism of action and the signaling pathways in Candida albicans affected by this compound have not been elucidated in the available literature. Antifungal compounds can target various cellular processes, including cell wall synthesis, membrane integrity, or essential enzyme functions[6]. For example, echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis[6]. Further research would be required to determine if this compound acts through a similar or novel mechanism.
Caption: A proposed workflow for future research to characterize the anti-Candida activity of this compound.
Conclusion
While this compound has been identified as having activity against Candida albicans, there is a notable lack of detailed, modern research to support its development as a therapeutic agent. The information and protocols provided here are based on general antifungal research methodologies and are intended to serve as a starting point for researchers interested in further investigating the potential of this compound. Future studies are necessary to determine its precise efficacy, mechanism of action, and potential for clinical application.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Candida albicans Biofilm Formation and Attenuation of Its Virulence by Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ochracenomicin C Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation yield of Ochracenomicin C, a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation and provides actionable solutions.
Issue 1: Low or no this compound production.
-
Question: My Amicolatopsis sp. culture is growing well, but I'm detecting little to no this compound. What are the likely causes and how can I fix this?
Answer: Low or absent production despite good cell growth is a common issue in secondary metabolite fermentation. Several factors could be at play:
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High levels of readily metabolizable nutrients can repress antibiotic production.
-
Solution: Experiment with different carbon and nitrogen sources. For instance, replace glucose with slower-metabolized sugars like fructose or maltose. Vary the concentrations of peptone, yeast extract, and ammonium salts. Refer to Table 1 for suggested media components.
-
-
Incorrect Fermentation Parameters: pH, temperature, aeration, and agitation are crucial for enzyme activity and metabolite synthesis.
-
Solution: Optimize physical parameters systematically. The optimal pH for most Amycolatopsis species is between 6.5 and 7.6, and the ideal temperature is typically around 28-30°C. Ensure adequate aeration and agitation, as oxygen availability is often a limiting factor.
-
-
Silent Biosynthetic Gene Cluster: The gene cluster responsible for this compound production might be "silent" or poorly expressed under standard laboratory conditions.
-
Solution: Employ elicitation strategies to activate the gene cluster. This can include co-culturing Amicolatopsis sp. with other microorganisms (e.g., Streptomyces coelicolor) or adding chemical elicitors such as N-acetylglucosamine or rare earth elements to the culture medium.
-
-
Strain Degeneration: Repeated subculturing can lead to a decline in the strain's productivity.
-
Solution: Go back to a cryopreserved stock of the original high-producing strain. When preparing working stocks, limit the number of subcultures.
-
-
Issue 2: Inconsistent fermentation yields.
-
Question: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentations?
Answer: Inconsistent yields often stem from a lack of precise control over experimental conditions.
-
Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture medium, incubation time, and inoculum volume (typically 4-5% v/v). Monitor the morphology of the seed culture to ensure consistency.
-
-
Fluctuations in Fermentation Parameters: Even minor variations in pH, temperature, or dissolved oxygen can lead to different outcomes.
-
Solution: Utilize a well-calibrated bioreactor that allows for precise monitoring and control of these parameters. Implement automated control systems where possible.
-
-
Raw Material Inconsistency: Variations in the composition of complex media components like peptone or yeast extract can affect yield.
-
Solution: Source these components from a reliable supplier and, if possible, purchase larger lots to minimize batch-to-batch differences. Alternatively, consider developing a chemically defined medium.
-
-
Issue 3: Difficulty in extracting and purifying this compound.
-
Question: I'm struggling to efficiently extract this compound from the fermentation broth. What are the best methods?
Answer: As a benz[a]anthraquinone, this compound is a relatively nonpolar compound.
-
Inefficient Extraction Solvent: Using a solvent with the wrong polarity will result in poor recovery.
-
Solution: After separating the mycelium from the broth by centrifugation or filtration, extract the mycelial cake and the supernatant separately with a water-immiscible organic solvent like ethyl acetate or chloroform. Combine the organic extracts for further processing.
-
-
Presence of Interfering Compounds: The crude extract will contain a mixture of other metabolites that can interfere with purification.
-
Solution: Employ chromatographic techniques for purification. Start with column chromatography using silica gel and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to separate the components. Further purification can be achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Below is a DOT script for a logical troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Amicolatopsis sp. fermentation to produce this compound?
A1: A good starting point is a medium rich in complex carbon and nitrogen sources, which are known to support antibiotic production in actinomycetes. Refer to Table 1 for a suggested basal medium composition that can be further optimized.
Q2: How can I quantify the yield of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for quantifying this compound. You will need to develop a calibration curve using a purified standard of this compound. See the Experimental Protocols section for a general HPLC method.
Q3: What is the typical fermentation time for this compound production?
A3: Fermentation time can vary depending on the strain and conditions, but secondary metabolite production in actinomycetes usually occurs in the stationary phase of growth, typically between 5 to 10 days of fermentation. It is essential to perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.
Q4: Are there any known precursors that can be fed to the culture to boost the yield?
A4: Since this compound is a benz[a]anthraquinone, its biosynthesis likely follows a polyketide pathway, starting from acetyl-CoA and malonyl-CoA. While specific precursor feeding strategies for this compound are not well-documented, you could experiment with feeding acetate or malonate precursors. However, this should be done cautiously as it can also have inhibitory effects.
Data Presentation
Table 1: Suggested Basal Fermentation Medium for Amicolatopsis sp.
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Complex Carbon Source |
| Glucose | 10.0 | Readily Available Carbon Source |
| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, Growth Factors |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source, pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| CaCO₃ | 2.0 | pH Buffering |
| Trace Salt Solution | 1.0 mL/L | Provides essential micronutrients |
Trace Salt Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1 in distilled water.
Table 2: Range of Physical Parameters for Optimization
| Parameter | Range | Typical Optimum for Amycolatopsis sp. |
| pH | 6.0 - 8.5 | 7.0 - 7.6 |
| Temperature (°C) | 25 - 35 | 28 - 30 |
| Agitation (rpm) | 150 - 250 | 200 - 250 |
| Inoculum Size (% v/v) | 2 - 10 | 4 - 5 |
Experimental Protocols
1. Seed Culture Preparation
-
Aseptically transfer a loopful of Amicolatopsis sp. from a mature agar plate culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until good growth is observed.
2. Fermentation
-
Prepare the production medium (see Table 1) and sterilize it by autoclaving.
-
Inoculate the production medium with the seed culture (4-5% v/v).
-
Incubate the fermentation culture in a bioreactor or shake flask under the optimized conditions (see Table 2).
-
Monitor the fermentation by periodically taking samples to measure cell growth (dry cell weight), pH, and this compound concentration.
3. Extraction of this compound
-
Harvest the fermentation broth at the time of maximum production.
-
Separate the mycelium from the supernatant by centrifugation at 8,000 rpm for 15 minutes.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet three times with an equal volume of acetone. Combine the acetone extracts and evaporate the acetone under reduced pressure. Resuspend the residue in water and then extract three times with an equal volume of ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude extract.
4. Quantification by HPLC
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound (likely in the range of 254-430 nm for anthraquinones).
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Technical Support Center: Overcoming Ochracenomicin C Purification Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ochracenomicin C. Given the limited publicly available data specific to this compound, this guide draws upon established principles for the purification of natural products, particularly benz[a]anthraquinone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a member of the benz[a]anthraquinone class of antibiotics, which are known for their complex aromatic structures.[1] Purification of these compounds can be challenging due to:
-
Low abundance: Natural products are often produced in small quantities by the source organism.
-
Structural similarity to analogs: this compound is produced alongside analogs (Ochracenomicin A and B), which have very similar chemical structures and physicochemical properties, making separation difficult.[1]
-
Potential for degradation: The quinone structure may be susceptible to degradation under certain pH, light, and temperature conditions.
-
Co-extraction of impurities: Crude extracts from microbial cultures contain a complex mixture of other metabolites, pigments, and cellular debris that can interfere with purification.
Q2: What are the general steps for the purification of this compound?
A typical purification workflow for a natural product like this compound involves:
-
Extraction: Isolating the crude mixture of compounds from the microbial culture broth and/or mycelium.
-
Solvent Partitioning: A preliminary separation step to enrich the fraction containing the target compound based on its polarity.
-
Chromatographic Purification: Utilizing techniques like column chromatography to separate this compound from its analogs and other impurities.
-
Purity Assessment and Characterization: Using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of the final compound.
Q3: What are the key safety precautions when handling this compound?
As an antibiotic with potential biological activity, it is crucial to handle this compound with appropriate safety measures. This includes:
-
Working in a well-ventilated area or a fume hood.
-
Wearing personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoiding inhalation of dust or aerosols.
-
Consulting the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient cell lysis. | Employ more rigorous extraction methods such as sonication or homogenization. |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to optimize extraction efficiency. | |
| Poor Separation of Analogs (A, B, and C) | Suboptimal chromatography conditions. | - Stationary Phase: Experiment with different stationary phases (e.g., silica gel, reversed-phase C18).- Mobile Phase: Develop a gradient elution method with a solvent system that provides better resolution (e.g., a gradient of hexane and ethyl acetate for normal phase, or acetonitrile and water for reversed-phase).- Column Dimensions: Use a longer, narrower column for improved separation efficiency. |
| Degradation of this compound during Purification | Exposure to harsh pH conditions. | Maintain a neutral or slightly acidic pH during extraction and chromatography. |
| Exposure to light. | Protect the sample from light by using amber-colored vials and covering glassware with aluminum foil. | |
| High temperatures. | Perform purification steps at room temperature or below, and store fractions at low temperatures (4°C or -20°C). | |
| Co-elution of Impurities | Insufficient resolution of the chromatographic method. | - Employ orthogonal chromatographic techniques (e.g., follow a normal-phase separation with a reversed-phase step).- Consider using preparative High-Performance Liquid Chromatography (HPLC) for final polishing. |
| Inaccurate Quantification | Lack of a pure reference standard. | If a commercial standard is unavailable, the purity of an in-house isolated standard should be rigorously determined by multiple analytical methods (e.g., qNMR, HPLC-UV with a universal detector like CAD or ELSD). |
| Non-linear detector response. | Generate a calibration curve with a series of dilutions of a known concentration of the purified compound to ensure the detector response is within the linear range. |
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet realistic, data based on the properties of similar benz[a]anthraquinone compounds. These should be used as a general guide for experimental design.
Table 1: Hypothetical Solubility of this compound
| Solvent | Polarity Index | Solubility (mg/mL) |
| Water | 10.2 | < 0.1 |
| Methanol | 5.1 | 5 - 10 |
| Ethanol | 4.3 | 2 - 5 |
| Acetone | 5.1 | 10 - 20 |
| Ethyl Acetate | 4.4 | 20 - 30 |
| Dichloromethane | 3.1 | > 50 |
| Hexane | 0.1 | < 0.1 |
Table 2: Hypothetical Stability of this compound in Solution (Stored at 4°C in the Dark)
| Solvent | pH | % Remaining after 7 days | % Remaining after 30 days |
| Methanol | 7.0 | > 95% | ~90% |
| Methanol | 3.0 | > 98% | ~95% |
| Methanol | 9.0 | ~80% | ~60% |
| Dichloromethane | N/A | > 99% | > 98% |
Experimental Protocols
Protocol 1: General Extraction and Solvent Partitioning
-
Fermentation and Harvest: Culture the producing microorganism (Amicolatopsis sp.) under optimal conditions. Separate the mycelium from the culture broth by centrifugation or filtration.
-
Mycelial Extraction: Extract the mycelium with a polar organic solvent such as methanol or acetone. Repeat the extraction 2-3 times. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Broth Extraction: Extract the culture broth with a water-immiscible organic solvent like ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the combined crude extracts in a biphasic solvent system (e.g., methanol/water and hexane).
-
Separate the layers. The nonpolar hexane layer will contain highly lipophilic impurities.
-
The more polar methanol/water layer can be further partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the fraction containing this compound.
-
Protocol 2: Column Chromatography Purification
-
Stationary Phase Selection: Based on preliminary analysis (e.g., Thin Layer Chromatography), select an appropriate stationary phase. For benz[a]anthraquinones, silica gel (normal-phase) or C18-functionalized silica (reversed-phase) are common choices.
-
Column Packing: Prepare a column with the selected stationary phase, ensuring it is well-packed to avoid channeling.
-
Sample Loading: Dissolve the enriched extract from the solvent partitioning step in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution:
-
Isocratic Elution: Use a single solvent mixture of constant composition to elute the compounds. This is simpler but may provide less resolution.
-
Gradient Elution: Gradually increase the polarity of the mobile phase over time. For example, in a normal-phase system, start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. This is generally more effective for separating complex mixtures.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC or HPLC.
-
Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway for the antibacterial action of this compound.
References
Improving Ochracenomicin C stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Ochracenomicin C in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: Degradation of this compound in Solution
If you are observing a loss of this compound potency or the appearance of degradation products in your solution, consult the following table to identify potential causes and recommended solutions.
| Observation | Potential Cause(s) | Recommended Actions |
| Rapid loss of compound | High temperature | Store solutions at lower temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. |
| Exposure to light | Protect solutions from light by using amber vials or covering containers with aluminum foil.[1][2] | |
| Inappropriate pH | Determine the optimal pH for stability and use a suitable buffer system to maintain it.[3][4][5] | |
| Precipitation | Poor solubility | Consider using a co-solvent system or solubility enhancers like cyclodextrins.[1] |
| Change in pH | Ensure the pH of the solution is maintained within the optimal range for solubility. | |
| Color Change | Oxidation | Degas solvents and overlay the solution with an inert gas like nitrogen or argon.[1][5] Consider adding antioxidants.[1][3] |
| Photodegradation | Minimize exposure to light, especially UV wavelengths.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of polyketide compounds like this compound is generally influenced by several factors, including:
-
Temperature: Higher temperatures typically accelerate degradation rates.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1]
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[3][4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1]
-
Moisture: For solid forms, hygroscopicity can be a concern, and in solution, water can participate in hydrolytic degradation.[1][6]
Q2: What are the recommended storage conditions for this compound solutions?
A2: While specific stability data for this compound is limited, based on general principles for similar compounds, it is recommended to store solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage) and protected from light.[1][2] The use of airtight containers under an inert atmosphere can also enhance stability.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach to monitor the concentration of the active compound and detect the formation of degradation products over time.
Q4: What excipients can be used to improve the stability of this compound?
A4: Several types of excipients can be considered to enhance stability:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT).[3]
-
Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]
-
Buffers: To maintain a stable pH, use a buffering system appropriate for the desired pH range.[4][5]
Q5: Are there advanced formulation strategies to enhance stability?
A5: Yes, for more advanced applications, strategies like microencapsulation or lyophilization can be employed.[3][4] Microencapsulation creates a protective barrier around the drug molecule, while lyophilization (freeze-drying) removes water, which can prevent hydrolysis and microbial growth.[3][4][5]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify key degradation factors.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled chambers/incubators
-
Photostability chamber or light source
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Temperature Stress: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
pH Stress: Adjust the pH of the solutions using appropriate buffers and store at a constant temperature.
-
Light Stress: Expose solutions to a controlled light source (e.g., UV-A and visible light) while keeping a control sample in the dark.
-
Oxidative Stress: Bubble air or oxygen through the solution, or add a small amount of hydrogen peroxide.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
-
Calculate the degradation rate for each condition.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Different Temperature Conditions
| Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| 4 | 99.5 | 99.1 |
| 25 | 95.2 | 90.8 |
| 40 | 85.1 | 72.5 |
| 60 | 60.7 | 38.9 |
Table 2: Hypothetical Influence of pH on this compound Stability at 25°C
| pH | % Remaining after 24h | % Remaining after 48h |
| 3 | 92.3 | 85.1 |
| 5 | 98.1 | 96.5 |
| 7 | 95.2 | 90.8 |
| 9 | 88.9 | 79.4 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Analysis of the Stability of 0.04% Mitomycin C Ophthalmic Solution under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. The ways to improve drug stability [repository.usmf.md]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ochracenomicin C Degradation Product Analysis
Disclaimer: Specific degradation pathways and products for Ochracenomicin C have not been extensively reported in publicly available literature. The following guide provides a comprehensive framework and best practices for conducting and troubleshooting degradation studies for a novel benz[a]anthraquinone antibiotic like this compound, based on established principles of forced degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of this compound.[1][2] The primary objectives are:
-
To identify potential degradation products that could form under various environmental conditions.[2]
-
To elucidate the likely degradation pathways of the molecule.[2]
-
To develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent drug from its degradation products.[1]
-
To inform formulation development, packaging selection, and determination of storage conditions and shelf-life.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
Based on ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a range of stress conditions, including:[2][3]
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).[1]
-
Thermal Degradation: Heating the solid drug substance at high temperatures.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q3: Which analytical techniques are most suitable for analyzing this compound degradation products?
A combination of chromatographic and spectroscopic techniques is typically employed for a thorough analysis:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for separating the parent drug from its degradation products and for quantification. A stability-indicating HPLC method is the goal.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of degradation products, which provides initial clues to their structures.[4][5]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., LC-MS-TOF): Provides accurate mass measurements, allowing for the determination of elemental compositions of the degradants.[5]
-
Tandem Mass Spectrometry (MS/MS or MSⁿ): Helps in the structural elucidation of degradation products by analyzing their fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.[4]
Troubleshooting Guide
Problem 1: No degradation is observed under any stress condition.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure to the stress condition.
-
Increase the temperature for hydrolytic and thermal studies.
-
Ensure direct and sufficient exposure to the light source in photostability studies.
-
Confirm that the analytical method is sensitive enough to detect low levels of degradation.
-
Problem 2: The parent drug peak disappears completely, and multiple, poorly resolved peaks appear in the chromatogram.
-
Possible Cause: The stress conditions are too harsh, leading to extensive degradation into numerous smaller products.
-
Troubleshooting Steps:
-
Reduce the concentration of the stressor (acid, base, H₂O₂).
-
Lower the temperature of the reaction.
-
Decrease the exposure time.
-
Optimize the HPLC method (e.g., adjust gradient, change column chemistry) to improve the resolution of the degradation products.
-
Problem 3: A new peak has appeared in the HPLC chromatogram, but I am unable to identify it using LC-MS.
-
Possible Cause 1: The degradation product may not ionize well under the current MS conditions.
-
Troubleshooting Steps:
-
Try switching the ionization mode (e.g., from electrospray ionization (ESI) positive mode to ESI negative mode or atmospheric pressure chemical ionization (APCI)).
-
Modify the mobile phase by adding or changing additives (e.g., formic acid, ammonium formate) to promote ionization.
-
-
Possible Cause 2: The degradation product is unstable and further degrades in the analytical system.
-
Troubleshooting Steps:
-
Minimize sample processing time.
-
Use a lower temperature in the autosampler.
-
Analyze the sample immediately after the stress experiment is completed.
-
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
After exposure, prepare the samples for analysis.
-
Protocol 2: HPLC-UV Method for Stability Indication
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the number of degradation products formed.
Table 1: Hypothetical Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Degradation | No. of Degradation Products | Peak Area of Major Degradant (%) |
| 1N HCl | 24h at 60°C | 85.2 | 14.8 | 2 | 9.5 (DP1), 4.1 (DP2) |
| 1N NaOH | 24h at 60°C | 78.9 | 21.1 | 3 | 12.3 (DP3), 6.2 (DP4) |
| 30% H₂O₂ | 24h at RT | 91.5 | 8.5 | 1 | 7.8 (DP5) |
| Thermal (Solid) | 48h at 80°C | 98.1 | 1.9 | 1 | 1.5 (DP6) |
| Photolytic | 7 days | 95.6 | 4.4 | 2 | 2.9 (DP7) |
DP = Degradation Product; RT = Room Temperature
Visualizations
Experimental Workflow
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Ochracenomicin C Derivatives
Disclaimer: Publicly available scientific literature on Ochracenomicin C is limited. This technical support guide is based on the known properties of the broader class of benz[a]anthraquinone antibiotics and general best practices in drug discovery. The troubleshooting guides and experimental protocols are intended to be representative and may require optimization for specific this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has low aqueous solubility, leading to inconsistent results in my bioassays. How can I improve this?
A1: Poor aqueous solubility is a common challenge with polycyclic aromatic compounds like benz[a]anthraquinones.[1] Here are several strategies to enhance solubility:
-
Co-solvents: Use of a water-miscible organic solvent can significantly increase the solubility of your compound.[2] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous assay media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the buffer can improve solubility.
-
Formulation with Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Other excipients like surfactants can also be employed to create stable formulations.[4]
-
Structural Modification: For medicinal chemistry efforts, synthetic modifications to the this compound scaffold can be made. Introducing polar functional groups, such as hydroxyl or amino groups, can enhance aqueous solubility.[1]
Q2: I am observing high background or false positives in my cytotoxicity assay. What could be the cause?
A2: This can be due to several factors, particularly when working with quinone-containing compounds:
-
Compound Interference: Quinones are redox-active molecules and can interfere with common cytotoxicity assays that rely on redox indicators, such as MTT or resazurin.[5] Consider using an orthogonal assay that measures a different cellular parameter, like ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).
-
Precipitation: If the compound precipitates in the assay medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect your assay plates for any signs of precipitation. Improving solubility (see Q1) is key to mitigating this.
-
Contamination: Microbial contamination of cell cultures can lead to changes in metabolic activity and pH, affecting assay results. Ensure aseptic techniques are strictly followed.
Q3: How do I determine the mechanism of action of my this compound derivative?
A3: A multi-pronged approach is necessary to elucidate the mechanism of action:
-
Target-Based Screening: If you have a hypothesized target, you can perform direct binding assays or enzymatic assays.
-
Cell-Based Assays: Analyze the effect of your compound on specific cellular processes such as cell cycle progression, apoptosis, or DNA damage response.
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the modulation of key signaling pathways. For many anticancer agents, pathways like PI3K/AKT/mTOR and MAPK are relevant.[6][7]
-
Omics Approaches: Transcriptomics (RNA-seq) or proteomics can provide an unbiased view of the cellular changes induced by your compound, helping to identify novel targets and pathways.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility/Precipitation | 1. Visually inspect wells for precipitate under a microscope. 2. Prepare a fresh, clear stock solution in an appropriate solvent (e.g., DMSO). 3. Decrease the highest concentration in your dilution series. 4. Test different co-solvents or formulation strategies (see FAQs).[2][8] |
| Cell Seeding Density Variation | 1. Ensure a homogenous single-cell suspension before seeding. 2. Calibrate your multichannel pipette and use consistent pipetting technique. 3. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Assay Interference | 1. Test your compound in a cell-free version of the assay to check for direct reactivity with assay reagents. 2. Validate findings with an orthogonal cytotoxicity assay (e.g., measure ATP levels instead of metabolic activity). |
| Edge Effects in Microplates | 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain humidity. 3. Ensure even temperature distribution in the incubator. |
Guide 2: Difficulty in Interpreting Bioactivity Data
| Potential Cause | Troubleshooting Steps |
| Lack of Dose-Response Relationship | 1. Widen the concentration range of your compound. 2. Verify the accuracy of your serial dilutions. 3. Consider if the mechanism of action is non-traditional (e.g., hormesis). |
| High Variability Between Replicates | 1. Review cell seeding and compound addition techniques for consistency. 2. Increase the number of technical and biological replicates. 3. Ensure complete solubilization of formazan crystals in MTT assays by extending incubation time or using a different solubilizing agent. |
| Discrepancy Between Different Bioassays | 1. Consider the different endpoints measured by each assay (e.g., metabolic activity vs. cell death). 2. Evaluate the time-dependency of the compound's effect; some effects may be early (e.g., apoptosis) while others are late (e.g., inhibition of proliferation). |
Quantitative Data Summary
Due to the lack of specific data for this compound derivatives, the following table presents a hypothetical dataset to illustrate how quantitative data for a series of analogs could be structured.
Table 1: Hypothetical Bioactivity Data for this compound Derivatives
| Compound | Modification | Solubility (µg/mL in PBS) | IC50 in MCF-7 (µM) | IC50 in A549 (µM) | MIC against S. aureus (µg/mL) |
| This compound | Parent Compound | < 0.1 | 5.2 | 8.1 | 16 |
| Derivative 1 | Addition of a hydroxyl group | 1.5 | 3.8 | 6.5 | 8 |
| Derivative 2 | Addition of a dimethylamino group | 5.2 | 2.1 | 4.3 | 4 |
| Derivative 3 | Esterification of a carboxylic acid | 0.5 | 7.8 | 10.2 | 32 |
| Derivative 4 | Glycosylation | 10.8 | 4.5 | 7.1 | 16 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of a compound on the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioactivity of this compound derivatives.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents like this compound derivatives.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound C Inhibits Ovarian Cancer Progression via PI3K-AKT-mTOR-NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Media Optimization for Amicolatopsis sp. Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing fermentation media for Amicolatopsis sp. Our goal is to provide actionable advice and detailed protocols to help you achieve robust growth and maximize the production of valuable secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components to optimize for Amicolatopsis sp. fermentation?
A1: The most critical components to optimize are the carbon and nitrogen sources, as they directly impact cell growth and secondary metabolite production. The carbon-to-nitrogen (C/N) ratio is a crucial parameter to consider. Additionally, mineral salts and the initial pH of the medium play a significant role in creating an optimal environment for your fermentation.
Q2: My Amicolatopsis sp. culture is growing well, but the yield of my target product is low. What could be the cause?
A2: Low product yield despite good growth is a common issue. Several factors could be at play:
-
Sub-optimal precursor availability: Ensure the medium contains sufficient precursors for your target metabolite.
-
Product inhibition: High concentrations of the product itself can inhibit further production. A fed-batch or continuous culture strategy might be necessary.
-
Byproduct formation: The organism may be diverting metabolic flux towards the production of unwanted byproducts. Genetic engineering, such as using CRISPR-Cas12a to knock out competing pathways, has been shown to significantly increase the yield of desired products like vanillin.[1][2][3]
-
Incorrect fermentation phase for production: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Ensure your fermentation is running long enough to enter this phase.
Q3: I am observing inconsistent product quality between batches. What are the likely causes and how can I improve consistency?
A3: Inconsistent product quality can stem from several variables. To improve consistency, focus on:
-
Raw material variability: Ensure the quality and composition of your media components, especially complex sources like soybean meal or yeast extract, are consistent.
-
Inoculum quality: Standardize your inoculum preparation procedure to ensure a consistent cell density and physiological state.
-
Process parameter control: Tightly control critical parameters like pH, temperature, and dissolved oxygen throughout the fermentation.
-
Contamination: Even low-level contamination can impact the final product profile. Implement strict aseptic techniques and monitor for contaminants.
Q4: What are the best practices for preventing contamination in Amicolatopsis sp. fermentation?
A4: Preventing contamination is crucial for successful fermentation. Key practices include:
-
Sterilization: Properly sterilize all media, bioreactors, and associated equipment.
-
Aseptic technique: Use strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling.
-
Positive pressure: Maintain a positive pressure inside the bioreactor to prevent the entry of airborne contaminants.
-
Monitoring: Regularly monitor your cultures for any signs of contamination, such as changes in color, odor, or morphology.
Troubleshooting Guides
Problem: Poor or No Growth of Amicolatopsis sp.
| Possible Cause | Troubleshooting Steps |
| Inoculum Issues | - Verify the viability of your seed culture. - Ensure the inoculum size is appropriate (typically 2-5% v/v). - Use a fresh, actively growing seed culture for inoculation. |
| Inappropriate Media Composition | - Check the pH of the medium before and after sterilization. - Ensure all essential nutrients (carbon, nitrogen, minerals) are present in appropriate concentrations. - Test different carbon and nitrogen sources to find the most suitable for your strain. |
| Sub-optimal Physical Parameters | - Verify the incubation temperature is within the optimal range for your strain (typically 28-37°C). - Ensure adequate aeration and agitation for oxygen transfer. |
| Contamination | - Examine a sample of the culture under a microscope to check for contaminating microorganisms. - If contamination is present, discard the culture and review your sterilization and aseptic procedures. |
Problem: Foaming in the Bioreactor
| Possible Cause | Troubleshooting Steps |
| High protein content in the medium | - Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. |
| High agitation speed | - Reduce the agitation speed, ensuring it still provides adequate mixing and oxygen transfer. |
| Excessive aeration rate | - Lower the aeration rate, while monitoring the dissolved oxygen level to ensure it remains sufficient for cell growth. |
Data Presentation: Optimized Media Components and Fermentation Parameters
The following tables summarize optimized media components and fermentation parameters for the production of different secondary metabolites from various Amicolatopsis species.
Table 1: Optimized Media for Vanillin Production by Amycolatopsis sp.
| Component | Concentration Range | Reference |
| Glucose | 5 - 15 g/L | [2] |
| Yeast Extract | 1 - 20 g/L | [2] |
| Na₂HPO₄·10H₂O | 1 - 10 g/L | [2] |
| KH₂PO₄ | 0.1 - 2 g/L | [2] |
| NaCl | 0.1 - 0.5 g/L | [2] |
| MgSO₄·7H₂O | 0.2 - 0.5 g/L | [2] |
| CaCl₂·2H₂O | 0.01 - 0.1 g/L | [2] |
| Sodium Ferulate (precursor) | 0.05 - 0.5 g/L | [2] |
| pH | 7.2 - 7.4 | [2] |
| Temperature | 28 - 40 °C | [2] |
| Agitation | 180 - 220 rpm | [2] |
Table 2: Optimized Conditions for Vancomycin Production by Amycolatopsis orientalis
| Parameter | Optimal Value | Reference |
| pH | 7.6 | |
| Temperature | 29 °C | |
| Inoculum Size | 4.5% | |
| Agitation | 255 rpm | |
| Aeration | < 1:10 medium-to-air ratio |
Experimental Protocols
Protocol 1: Inoculum Preparation for Amicolatopsis sp.
-
Strain Revival: Revive a cryopreserved stock of Amicolatopsis sp. by streaking onto a suitable agar medium (e.g., Bennet's agar). Incubate at the optimal temperature (e.g., 30°C) for 5-7 days until sporulation is observed.
-
Spore Suspension: Harvest the spores from the agar plate by adding sterile water or a saline solution and gently scraping the surface with a sterile loop.
-
Seed Culture (Stage 1): Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension to an initial optical density (OD) of approximately 0.1 at 600 nm. Incubate on a rotary shaker at the optimal temperature and agitation speed for 24-48 hours.
-
Seed Culture (Stage 2): Transfer an appropriate volume of the Stage 1 seed culture to a larger flask containing the same seed medium to scale up the inoculum. The transfer volume should be calculated to achieve a starting OD of around 0.1. Incubate under the same conditions for another 24-48 hours until the culture reaches the late exponential growth phase.
-
Inoculation: Use the Stage 2 seed culture to inoculate the production fermenter. The typical inoculum size is 2-5% (v/v) of the production medium volume.
Protocol 2: Plackett-Burman Design for Screening of Media Components
The Plackett-Burman design is an efficient statistical method for identifying the most significant media components affecting product yield from a large number of variables.
-
Variable Selection: Identify all potential media components (variables) that could influence the fermentation outcome.
-
Level Assignment: For each variable, define a high (+) and a low (-) concentration level.
-
Experimental Design: Use a Plackett-Burman design matrix to set up the experimental runs. Each run will have a unique combination of high and low levels for each variable.
-
Fermentation and Analysis: Prepare the media for each experimental run according to the design matrix. Inoculate with a standardized inoculum and run the fermentations under controlled conditions. At the end of the fermentation, measure the response (e.g., product concentration).
-
Data Analysis: Analyze the results to determine the effect of each variable on the response. This will identify the components that have the most significant positive or negative impact on product formation. These significant factors can then be further optimized using a response surface methodology (RSM).
Mandatory Visualizations
Caption: Nutrient sensing pathways in Amicolatopsis sp.
Caption: Workflow for fermentation media optimization.
References
Technical Support Center: Purification of Ochracenomicin C
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ochracenomicin C, a benz[a]anthraquinone antibiotic produced by Amicolatopsis sp.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound extracts?
A1: Crude extracts of this compound from Amicolatopsis sp. fermentation broths typically contain a variety of impurities, including:
-
Related Ochracenomicin analogs: Ochracenomicin A and B are often co-produced and may be present in the extract.
-
Other secondary metabolites: Amicolatopsis species are known to produce a diverse range of secondary metabolites, which can be co-extracted with this compound.[1]
-
Pigments: Fermentation broths of actinomycetes often contain various pigments that can interfere with purification.
-
Media components: Unconsumed components from the fermentation medium, such as sugars, peptones, and salts, can be present in the initial extract.
-
Cellular debris: If the extraction process is not optimized, intracellular components and cell debris may contaminate the extract.
Q2: Which solvents are best for the initial extraction of this compound from the fermentation broth?
A2: For the extraction of benz[a]anthraquinone antibiotics like this compound from actinomycete fermentation broths, polar organic solvents are typically used. Ethyl acetate is a commonly employed solvent for the extraction of such moderately polar compounds from the culture filtrate. For extraction from the mycelium, a mixture of methanol and acetone (e.g., 1:1 v/v) is often effective.
Q3: What chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is generally required for the purification of this compound. This typically involves:
-
Solid-Phase Extraction (SPE): Using resins like Amberlite XAD series to capture the compound from the clarified broth and remove highly polar impurities.
-
Silica Gel Column Chromatography: This is a standard technique for the initial fractionation of the crude extract. A step-wise gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is common.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a C18 column is the preferred method for final purification to achieve high purity. A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid) and acetonitrile or methanol is typically used as the mobile phase.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Suggested Solution |
| Incomplete cell lysis (for intracellular product) | If this compound is retained within the mycelia, ensure efficient cell disruption. Methods include sonication, homogenization, or freeze-thaw cycles. |
| Suboptimal extraction solvent | The polarity of the extraction solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate, dichloromethane, n-butanol) to find the most efficient one for this compound. |
| pH of the fermentation broth | The pH of the broth can affect the solubility and stability of this compound. Adjust the pH of the broth before extraction to ensure the compound is in a neutral, less water-soluble form. |
| Emulsion formation during liquid-liquid extraction | Emulsions can trap the product and reduce yield. To break emulsions, try adding brine, centrifuging the mixture at low speed, or passing it through a bed of celite. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Suggested Solution |
| Poor resolution on silica gel | The solvent system may not be selective enough. Perform thin-layer chromatography (TLC) with various solvent systems to identify a system that provides better separation between this compound and the major impurities. A shallower gradient during column chromatography can also improve resolution. |
| Structurally similar impurities | Ochracenomicin A and B are likely to have similar chromatographic behavior to this compound. Final purification will likely require a high-resolution technique like preparative HPLC. |
| Column overloading | Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column. |
Issue 3: Product Degradation During Purification
| Possible Cause | Suggested Solution |
| Exposure to harsh pH | Benz[a]anthraquinones can be sensitive to strong acids or bases. Maintain a neutral pH during extraction and chromatography where possible. If acidic or basic conditions are necessary, minimize the exposure time. |
| Light sensitivity | Many polycyclic aromatic compounds are light-sensitive. Protect the sample from direct light by using amber glassware or wrapping containers in aluminum foil. |
| Thermal instability | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., <40°C). |
Experimental Protocols
Representative Purification Scheme for this compound
This protocol is a representative example based on the purification of similar benz[a]anthraquinone antibiotics from actinomycetes.
1. Fermentation and Extraction:
-
Culture Amicolatopsis sp. in a suitable production medium (e.g., ISP2 broth) at 28-30°C for 7-10 days with shaking.
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake three times with a methanol:acetone (1:1 v/v) mixture.
-
Combine all organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column in hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 90:10).
-
Collect fractions and analyze by TLC to pool fractions containing this compound.
3. Preparative RP-HPLC:
-
Evaporate the pooled fractions from the silica gel column.
-
Dissolve the residue in a small volume of methanol.
-
Purify the sample on a preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm).
-
Use a linear gradient of water (with 0.1% formic acid) and acetonitrile as the mobile phase.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Data Presentation
Table 1: Representative Purification of a Benz[a]anthraquinone Antibiotic
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | ~5 | 100 |
| Silica Gel Fraction | 850 | ~30 | 85 |
| Preparative HPLC | 200 | >95 | 40 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: Crystallization of Ochracenomicin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the crystallization of Ochracenomicin C, a benz[a]anthraquinone antibiotic. Given the limited specific data on this compound crystallization, this guide leverages information on the broader class of anthraquinones and general principles of small molecule crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that are relevant to crystallization?
To date, detailed public information specifically on the crystallization of this compound is scarce. However, as a benz[a]anthraquinone antibiotic, it belongs to the anthraquinone class of compounds.[1] Generally, anthraquinones are aromatic organic compounds with low solubility in water but better solubility in organic solvents. For instance, the parent compound anthraquinone is insoluble in water but soluble in acetone and concentrated sulfuric acid, and sparingly soluble in ethanol, benzene, chloroform, and diethyl ether.[2][3] This suggests that a suitable crystallization strategy for this compound will likely involve organic solvents.
Q2: I am not getting any crystals. What are the most common reasons for crystallization failure with this type of compound?
Failure to obtain crystals can stem from several factors:
-
Purity: The purity of the compound is critical. Impurities can inhibit nucleation and crystal growth.[4]
-
Supersaturation: Crystallization requires a supersaturated solution. You may not be reaching the optimal level of supersaturation.
-
Solvent Choice: The selected solvent system may be inappropriate, either dissolving the compound too readily or not at all.[5]
-
Environmental Factors: Temperature, vibrations, and the rate of solvent evaporation can all significantly impact crystallization success.
Q3: My attempts result in an oil or amorphous precipitate instead of crystals. What should I do?
"Oiling out" or the formation of an amorphous precipitate is a common issue, particularly with complex organic molecules. This often occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that particular solvent. To address this, you can try:
-
Slowing down the process: Reduce the rate of solvent evaporation or cooling.[5]
-
Changing the solvent system: Use a solvent in which the compound is less soluble.
-
Seeding: Introducing a tiny crystal of the compound (if available) can induce nucleation and promote ordered crystal growth.[4]
-
Lowering the temperature: Conducting the crystallization at a lower temperature can sometimes prevent oiling out.
Troubleshooting Guide
Problem 1: Poor or No Crystal Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent System | Screen a variety of solvents with different polarities (e.g., acetone, ethanol, acetonitrile, chloroform).[4] Consider using a binary solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). | The solubility of anthraquinone-type compounds varies significantly with the solvent. A systematic screening approach increases the chances of finding suitable conditions. |
| Incorrect Concentration | Systematically vary the concentration of this compound. Start with a concentration that is soluble at an elevated temperature but close to saturation at room temperature. | Achieving the right level of supersaturation is key. Too dilute, and it won't crystallize; too concentrated, and it may precipitate amorphously. |
| Lack of Nucleation Sites | Try scratching the inside of the crystallization vessel with a glass rod (after cooling). Introduce a seed crystal if one is available. | These actions provide a surface for nucleation to begin, overcoming the energy barrier for initial crystal formation.[4] |
| Impure Sample | Further purify the this compound sample using techniques like chromatography. | Impurities can disrupt the crystal lattice formation.[4] |
Problem 2: Formation of Small or Poor-Quality Crystals
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Crystallization | Slow down the rate of solvent evaporation (e.g., by covering the vial with parafilm with a few pinholes) or the rate of cooling. | Slower crystal growth generally leads to larger and more well-ordered crystals. |
| Agitation | Minimize vibrations and disturbances to the crystallization setup. | Agitation can lead to the formation of many small crystals instead of a few large ones.[4] |
| Solvent Evaporation Rate | Use a less volatile solvent or conduct the experiment at a lower temperature. | This provides more time for the molecules to arrange themselves into an ordered crystal lattice. |
Experimental Protocols
General Crystallization Workflow
The following diagram outlines a general workflow for screening and optimizing the crystallization of this compound.
Method 1: Slow Evaporation
-
Dissolution: Dissolve the purified this compound in a suitable solvent (e.g., acetone, chloroform) at a concentration slightly below saturation at room temperature. Gentle warming can be used to ensure complete dissolution.
-
Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm that has a few small holes poked in it.
-
Incubation: Place the vial in a location with minimal temperature fluctuations and vibrations.
-
Observation: Monitor the vial periodically for crystal growth as the solvent slowly evaporates.
Method 2: Vapor Diffusion (Hanging Drop)
-
Reservoir: Add a reservoir solution (a poor solvent for this compound) to the well of a crystallization plate.
-
Drop Preparation: On a cover slip, mix a small volume of a concentrated this compound solution (in a good solvent) with an equal volume of the reservoir solution.
-
Sealing: Invert the cover slip and place it over the well, sealing it with grease.
-
Equilibration: The vapor from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the poor solvent and inducing crystallization.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. iscientific.org [iscientific.org]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Validation & Comparative
Unraveling the Action of Ochracenomicin C: A Comparative Guide
For the research and drug development community, understanding the precise mechanism of action of a novel antibiotic is paramount. Ochracenomicin C, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] However, detailed studies elucidating its specific molecular targets and cellular effects remain limited. This guide provides a comparative overview of the known biological activities of this compound and contextualizes its potential mechanisms by examining related compounds.
While specific quantitative data on the mechanism of this compound is not publicly available, we can infer potential pathways by analyzing the broader class of anthraquinone and benz[a]anthraquinone antibiotics.
Potential Mechanisms of Action: A Comparative Perspective
The antibacterial and antifungal activities of anthraquinone-related compounds are often attributed to a variety of cellular disruptions. Based on studies of similar molecules, the mechanism of action for this compound could involve one or more of the following:
-
Inhibition of Nucleic Acid and Protein Synthesis: Many quinone-containing compounds are known to interfere with DNA replication and transcription, as well as protein translation.
-
Disruption of Cell Wall Integrity: Some antibiotics target the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to cell lysis.
-
Interference with Energy Metabolism: Blockage of key metabolic pathways can deplete the cell of essential energy, leading to cell death.
-
Inhibition of Biofilm Formation: Preventing the formation of protective biofilms is a crucial mechanism for combating persistent infections.
Other benz[a]anthraquinone antibiotics, such as the brasiliquinones and dioxamycin, have also been shown to possess activity against Gram-positive bacteria, with some exhibiting anti-tumor properties.[2][3] This suggests that this class of compounds may have diverse biological targets. The genus Amicolatopsis, from which this compound was discovered, is a known producer of a wide array of bioactive secondary metabolites with antimicrobial, anti-cancer, and enzyme-inhibiting activities, further highlighting the potential for novel mechanisms of action within this group of natural products.[4][5][6][7]
Experimental Approaches to Elucidate the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols would be required. The following outlines a potential workflow for such a study.
Experimental Workflow for Mechanism of Action Studies
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dioxamycin, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Anthracyclines: Benchmarking Against Established Agents in Cancer Therapy
A Note on Ochracenomicin C: Initial investigation into this compound, a benz[a]anthraquinone antibiotic, reveals a significant lack of publicly available data regarding its anti-cancer activity, cytotoxicity, and cardiotoxicity. Discovered in 1995 as a product of Amicolatopsis sp., research on this compound has been limited, primarily focusing on its antibacterial and antifungal properties. Consequently, a direct and meaningful comparison with well-established anthracyclines in the context of cancer therapy is not feasible at this time.
This guide will therefore focus on a comprehensive comparison of four widely used and extensively studied anthracyclines: Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin . This comparison will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the nuanced differences in the performance of these critical chemotherapeutic agents.
Overview of Compared Anthracyclines
Anthracyclines are a class of potent anti-cancer agents derived from Streptomyces species. Their fundamental mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[1][2] Structural differences among these agents, however, lead to variations in their anti-tumor spectrum, efficacy, and toxicity profiles.[3]
Table 1: Structural and Mechanistic Overview of Key Anthracyclines
| Anthracycline | Structural Distinctions from Daunorubicin | Primary Clinical Applications | Key Mechanistic Attributes |
| Doxorubicin | Hydroxylation at C-14 | Broad-spectrum: solid tumors (breast, lung, ovarian) and hematological malignancies.[4] | DNA intercalation, potent topoisomerase II inhibition, significant ROS generation. |
| Daunorubicin | Parent compound | Primarily acute myeloid and lymphoid leukemias.[5] | DNA intercalation, topoisomerase II inhibition, ROS generation. |
| Epirubicin | Epimer of doxorubicin at the 4' position of the sugar moiety.[3] | Breast cancer, gastroesophageal cancer.[6] | Similar to doxorubicin, but with potentially altered cellular uptake and metabolism leading to reduced cardiotoxicity.[7] |
| Idarubicin | Lacks the methoxy group at C-4 of the aglycone ring.[3] | Acute myeloid leukemia.[8] | Increased lipophilicity compared to daunorubicin, leading to enhanced cellular uptake.[8] |
Comparative Performance Data
The following tables summarize the available data on the comparative cytotoxicity, in vivo anti-tumor efficacy, and cardiotoxicity of the four major anthracyclines.
Cytotoxicity
Direct comparative cytotoxicity data across a standardized panel of cell lines is challenging to consolidate from existing literature. However, relative potencies have been established in various studies.
Table 2: Comparative In Vitro Cytotoxicity of Anthracyclines
| Anthracycline | Relative Cytotoxicity | Notes |
| Doxorubicin | High | Broadly effective against a wide range of cancer cell lines. |
| Daunorubicin | High | Potent against leukemia cell lines. |
| Epirubicin | Similar to Doxorubicin | Often demonstrates comparable IC50 values to doxorubicin in many cell lines.[9] |
| Idarubicin | Higher than Daunorubicin | Increased lipophilicity contributes to greater cellular uptake and often lower IC50 values compared to daunorubicin. |
In Vivo Anti-Tumor Efficacy
Preclinical animal models are crucial for evaluating the anti-tumor efficacy of chemotherapeutic agents.
Table 3: Comparative In Vivo Anti-Tumor Efficacy of Anthracyclines
| Anthracycline | Efficacy in Animal Models | Notes |
| Doxorubicin | High | Well-established efficacy in various xenograft and syngeneic tumor models.[10] |
| Daunorubicin | High | Particularly effective in leukemia models. |
| Epirubicin | Similar to Doxorubicin | Often shows equivalent anti-tumor activity to doxorubicin at equimolar doses.[11] |
| Idarubicin | High | Demonstrates potent anti-leukemic activity in vivo. |
Cardiotoxicity
Cardiotoxicity is the most significant dose-limiting side effect of anthracyclines.[2][12] This toxicity is cumulative and can lead to irreversible heart damage.[2]
Table 4: Comparative Cardiotoxicity of Anthracyclines
| Anthracycline | Relative Cardiotoxicity | Notes |
| Doxorubicin | High | Considered the benchmark for anthracycline-induced cardiotoxicity.[8] |
| Daunorubicin | High | Risk of cardiotoxicity is a significant concern.[5] |
| Epirubicin | Lower than Doxorubicin | The structural modification is believed to reduce its cardiotoxic potential, allowing for higher cumulative doses.[7][13] |
| Idarubicin | Potentially lower than Doxorubicin | Some studies suggest a reduced cardiotoxic profile compared to doxorubicin.[8] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Drug Treatment: The cells are then treated with various concentrations of the anthracycline and incubated for a further 48-72 hours.[16]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[15]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-Tumor Efficacy Assessment in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anti-cancer drugs.[17][18]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[18]
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into control and treatment groups. The anthracycline is administered, typically intravenously, according to a predetermined dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight and general health are also monitored as indicators of toxicity.
-
Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Assessment of Cardiotoxicity
Multiple methods are employed to assess anthracycline-induced cardiotoxicity in both preclinical and clinical settings.[12][19]
Methods:
-
Echocardiography: This is the most common non-invasive method used to assess cardiac function.[12] It measures parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and strain imaging to detect early signs of cardiac dysfunction.[20]
-
Cardiac Magnetic Resonance (CMR) Imaging: CMR is considered the gold standard for assessing left ventricular volume and function due to its high accuracy and reproducibility.[19] It can also detect myocardial edema and fibrosis.[2]
-
Cardiac Biomarkers: Blood levels of cardiac troponins (cTnI and cTnT) and B-type natriuretic peptide (BNP) are monitored.[12] Elevated levels of these biomarkers can indicate myocardial injury.
-
Histopathology (preclinical): In animal models, heart tissue is examined for signs of damage, such as cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
Visualizing Mechanisms and Workflows
Caption: General mechanism of action of anthracyclines in cancer cells.
Caption: A typical preclinical workflow for the evaluation of a novel anthracycline.
Conclusion
While this compound remains an enigmatic member of the broader anthraquinone family, the well-characterized anthracyclines—Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin—continue to be mainstays in cancer chemotherapy. The choice of a specific agent is a complex decision, balancing anti-tumor efficacy against the risk of significant side effects, most notably cardiotoxicity. Epirubicin and Idarubicin represent efforts to mitigate this cardiotoxicity while retaining potent anti-cancer activity. Further research into novel anthracyclines and formulations is crucial to improve the therapeutic index of this important class of drugs. The potential of compounds like this compound can only be understood through rigorous preclinical evaluation, following workflows similar to those outlined in this guide.
References
- 1. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiac MRI assessment of anthracycline-induced cardiotoxicity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of the cytotoxic activity of doxorubicin and epirubicin by an in vitro test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cytotoxicity Assay [bio-protocol.org]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anthracycline cardiotoxicity: current methods of diagnosis and possible role of 18F-FDG PET/CT as a new biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Cardiac Computed Tomography Methods for the Assessment of Anthracycline Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Doxorubicin and Ochracenomicin C
In the landscape of cancer research and drug development, understanding the cytotoxic profiles of various compounds is paramount. This guide provides a detailed comparison of the well-established chemotherapeutic agent, doxorubicin, with the lesser-known natural product, Ochracenomicin C. While extensive data is available for doxorubicin, information regarding the cytotoxic properties of this compound against cancer cell lines is notably absent from publicly accessible scientific literature.
Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its potent anticancer effects stem from a multi-faceted mechanism of action that ultimately leads to cell death.
Quantitative Cytotoxicity Data for Doxorubicin
The cytotoxic efficacy of doxorubicin has been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a drug's potency, varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~1 | Not Specified |
| K562 | Leukemia | Not Specified | Not Specified |
| HepG2 | Liver Cancer | Not Specified | Not Specified |
| SNU449 | Liver Cancer | Not Specified | Not Specified |
| Huh7 | Liver Cancer | Not Specified | Not Specified |
Note: Specific IC50 values can vary between studies due to different experimental conditions. The data presented here is indicative of the general cytotoxic potency of doxorubicin.
Mechanisms of Doxorubicin-Induced Cytotoxicity
Doxorubicin exerts its cytotoxic effects through several primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation. This distorts the DNA structure and interferes with the function of topoisomerase II, an enzyme crucial for DNA replication and repair. The inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive molecules called reactive oxygen species (ROS).[1][2][4] These ROS can damage cellular components, including lipids, proteins, and DNA, contributing to oxidative stress and inducing apoptosis.[4]
-
Induction of Apoptosis: The DNA damage and oxidative stress triggered by doxorubicin activate various signaling pathways that converge on the induction of apoptosis, or programmed cell death. This is a key mechanism by which doxorubicin eliminates cancer cells.[5][6][7][8][9]
Signaling Pathways in Doxorubicin-Induced Apoptosis
Several signaling pathways are implicated in doxorubicin-induced apoptosis. One notable pathway involves the activation of the p53 tumor suppressor protein. DNA damage triggers the activation of p53, which in turn can induce the expression of pro-apoptotic proteins, leading to caspase activation and cell death.[7][8]
Another significant pathway is the Notch signaling pathway. Studies have shown that doxorubicin treatment can increase the expression of components of the Notch pathway, and the Notch target HES1 is required for doxorubicin-driven apoptosis.[5][6]
Doxorubicin-induced apoptosis signaling pathways.
This compound: An Antibiotic with Unknown Cytotoxic Potential
This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the bacterium Amicolatopsis sp.
Quantitative Cytotoxicity Data for this compound
Currently, there is no publicly available scientific literature detailing the cytotoxic effects of this compound on any cancer cell lines. The initial discovery paper focused on its antibacterial and antifungal properties.
Mechanism of Action of this compound
The mechanism of action of this compound, particularly concerning any potential anticancer activity, has not been elucidated. As a benz[a]anthraquinone, it shares a core chemical structure with other compounds that have demonstrated biological activity, but specific experimental data for this compound is lacking.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
Workflow for a typical MTT cell viability assay.
Conclusion
This guide highlights a significant disparity in the available scientific knowledge between doxorubicin and this compound. Doxorubicin is a cornerstone of chemotherapy with well-defined cytotoxic mechanisms and a vast body of supporting experimental data. In stark contrast, this compound remains an obscure antibiotic with no published data on its cytotoxic or anticancer properties. Further research is required to determine if this compound possesses any cytotoxic activity against cancer cells and to elucidate its potential mechanism of action. Until such studies are conducted, a direct comparison of the cytotoxicity of these two compounds is not possible.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metachromin C, a marine-derived natural compound, shows potential in antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the vitamin C effect on the doxorubicin cytotoxicity in the MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracenomycin X Exerts Antitumour Activity in Lung Cancer Cells through the Downregulation of Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin/Vitamin C: A Novel Drug Combination Targeting Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new mechanism of action for the anticancer drug mitomycin C: mechanism-based inhibition of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Target of Ochracenomicin C: A Comparative Guide to Bacterial Target Identification
For Researchers, Scientists, and Drug Development Professionals
Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, has demonstrated notable activity against Gram-positive bacteria. However, its precise molecular target within the bacterial cell remains to be elucidated. This guide provides a comprehensive framework for the identification and validation of this compound's target, comparing its hypothetical profile with established antibacterial agents. Detailed experimental protocols and data presentation are included to facilitate further research in this area.
Comparative Analysis of Antibacterial Agents
To provide context for the potential efficacy and mechanism of this compound, the following table summarizes the properties of well-characterized antibiotics. Minimum Inhibitory Concentration (MIC) values are provided for representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Antibiotic | Class | Known Bacterial Target(s) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound (Hypothetical) | Benz[a]anthraquinone | DNA Gyrase / Topoisomerase IV | - | - |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase, Topoisomerase IV[1][2][3] | 0.25 - 1 | 0.015 - 1 |
| Novobiocin | Aminocoumarin | DNA Gyrase (GyrB subunit)[4] | 0.06 - 0.5 | 16 - 128 |
| Vancomycin | Glycopeptide | Peptidoglycan synthesis (D-Ala-D-Ala terminus) | 0.5 - 2 | >128 |
| Rifampicin | Rifamycin | DNA-dependent RNA polymerase | 0.004 - 0.03 | 4 - 32 |
| Penicillin G | β-Lactam | Penicillin-binding proteins (transpeptidases) | 0.015 - 0.12 | >128 |
Proposed Target for this compound: DNA Gyrase and Topoisomerase IV
Based on the structural similarity of this compound to other quinone-containing antibiotics, we hypothesize that its primary targets in bacterial cells are the type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[4][5] Anthraquinones have been shown to inhibit bacterial DNA gyrase.[6][7]
Experimental Workflow for Target Identification and Validation
The following diagram outlines a comprehensive strategy for identifying and validating the cellular target of this compound.
Caption: A stepwise workflow for the identification and validation of the bacterial target of this compound.
Hypothetical Mechanism of Action: Inhibition of DNA Replication
The diagram below illustrates the proposed mechanism by which this compound may inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication.
Caption: Proposed mechanism of action of this compound via inhibition of bacterial type II topoisomerases.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow.
Synthesis of this compound Affinity Probe
Objective: To chemically modify this compound to allow for its immobilization on a solid support for affinity chromatography.
Protocol:
-
Functionalization of this compound: Introduce a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position on the this compound molecule that is predicted not to interfere with its biological activity. This often requires structure-activity relationship (SAR) studies.
-
Activation of Affinity Matrix: Use a pre-activated chromatography resin (e.g., NHS-activated sepharose beads).
-
Coupling Reaction: Incubate the functionalized this compound with the activated resin according to the manufacturer's instructions to form a stable covalent bond.
-
Blocking of Unreacted Sites: Block any remaining active sites on the resin using a small molecule like ethanolamine to prevent non-specific protein binding.
-
Washing: Thoroughly wash the resin to remove any unreacted compound and blocking agent.
Affinity Chromatography and Mass Spectrometry
Objective: To isolate and identify bacterial proteins that bind to this compound.
Protocol:
-
Bacterial Cell Lysis:
-
Grow a large culture of the target bacterium (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.[8][9]
-
Lyse the cells using a suitable method such as sonication or a French press.[10][11]
-
Clarify the lysate by centrifugation to remove cell debris.[9]
-
-
Affinity Chromatography:
-
Equilibrate the this compound-coupled resin with lysis buffer.
-
Incubate the clarified bacterial lysate with the resin to allow for binding of target proteins.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by LC-MS/MS:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a bacterial protein database.
-
Genetic Validation of Candidate Targets
Objective: To confirm that the identified proteins are the true cellular targets of this compound.
Protocol:
-
Construction of Mutant Strains:
-
Create knockout or knockdown mutants of the genes encoding the candidate target proteins in the bacterium of interest using techniques like homologous recombination or CRISPR-Cas9.
-
-
Phenotypic Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the wild-type and mutant strains.
-
A significant increase in the MIC for a mutant strain compared to the wild-type suggests that the mutated gene product is a target of the antibiotic.
-
Biochemical Validation of Target Inhibition
Objective: To directly demonstrate the inhibitory effect of this compound on the activity of the purified candidate target protein.
Protocol (Example: DNA Gyrase Supercoiling Assay):
-
Purification of Target Enzyme: Overexpress and purify the candidate target protein (e.g., DNA gyrase) from E. coli.
-
Inhibition Assay:
-
Set up a reaction mixture containing the purified enzyme, its DNA substrate (relaxed plasmid DNA), ATP, and varying concentrations of this compound.[12][13][14][15]
-
Incubate the reaction to allow for the enzymatic reaction (DNA supercoiling).
-
Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Inhibition of the enzyme by this compound will result in a decrease in the amount of supercoiled DNA compared to the control.[16]
-
-
Determination of IC50: Calculate the concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50).
Western Blotting for Target Engagement
Objective: To confirm that this compound interacts with the target protein in vivo.
Protocol:
-
Sample Preparation: Treat bacterial cultures with and without this compound. Lyse the cells and prepare protein extracts.[17][18]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[19][20][21]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.[18] A change in the level or modification state of the target protein in the presence of this compound can indicate target engagement.
This comprehensive guide provides a strategic approach for the elucidation of the molecular target of this compound. By combining affinity-based proteomics with genetic and biochemical validation methods, researchers can confidently identify the mechanism of action of this promising antibacterial compound, paving the way for its further development as a therapeutic agent.
References
- 1. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. DNA gyrase assay kits [profoldin.com]
- 13. Bacterial DNA gyrase assay kits [profoldin.com]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ebiohippo.com [ebiohippo.com]
- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
Validating the Antibacterial Target of Ochracenomicin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative overview of potential antibacterial targets for this compound, based on evidence from related quinone and anthraquinone antibiotics, and outlines the experimental methodologies required for target validation.
Potential Antibacterial Targets and Mechanisms of Action
While direct target validation studies for this compound are not extensively published, the broader classes of quinone and anthraquinone antibiotics are known to exert their antibacterial effects through several key mechanisms. These potential targets for this compound are summarized below, with supporting data from analogous compounds.
Primary Putative Targets:
-
DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and cell death. Many quinolone antibiotics, which share structural similarities with benz[a]anthraquinones, are well-established inhibitors of DNA gyrase and topoisomerase IV. Some anthraquinones have also been shown to inhibit these enzymes. For instance, the anthraquinone rugulosin A has been identified as an inhibitor of Mycobacterium tuberculosis DNA gyrase[1].
-
Bacterial Protein Synthesis: The ribosome is a frequent target for antibiotics. Inhibition of protein synthesis halts bacterial growth and proliferation. Certain anthraquinone derivatives have been found to inhibit bacterial translation[2][3][4].
Secondary and Other Potential Mechanisms:
-
Cell Wall Synthesis Inhibition: Disruption of the bacterial cell wall integrity can lead to cell lysis. Some anthraquinones have been reported to interfere with cell wall synthesis[5][6].
-
Disruption of Redox Processes: The quinone moiety can participate in redox cycling, generating reactive oxygen species that can damage cellular components.
Comparative Analysis of Antibacterial Activity
The following tables summarize the antibacterial activity of this compound and related compounds, as well as the inhibitory activity of compounds against putative targets.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Various Bacterial Strains
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Helicobacter pylori (MIC µg/mL) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| YM-181741 (benz[a]anthraquinone) | Not reported | Not reported | 0.2 | [7] |
| Brasiliquinone A (benz[a]anthraquinone) | Active (Gram-positive) | Inactive (Gram-negative) | Not reported | [8] |
| Brasiliquinone B (benz[a]anthraquinone) | Active (Gram-positive) | Inactive (Gram-negative) | Not reported | [8] |
| Brasiliquinone C (benz[a]anthraquinone) | Active (Gram-positive) | Inactive (Gram-negative) | Not reported | [8] |
| Rugulosin A (anthraquinone) | 1.0-2.0 | 8.25-66.0 | Not reported | [1] |
| Anthracimycin | < 0.25 (MRSA) | >64 | Not reported | [9] |
Table 2: Inhibitory Activity (IC50) of Related Compounds against Putative Targets
| Compound | Target Enzyme | IC50 (µM) | Reference |
| EN-7 (DNA Gyrase Inhibitor) | E. coli DNA Gyrase | 1.75 | [10] |
| EN-7 (DNA Gyrase Inhibitor) | E. coli Topoisomerase IV | 0.89 | [10] |
| Benzothiazole Inhibitor (7a) | S. aureus DNA Gyrase | <0.01 | [11] |
| Benzothiazole Inhibitor (7a) | S. aureus Topoisomerase IV | <0.01 | [11] |
| Quinolone Analogs | M. tuberculosis DNA Gyrase | 10.0 (µg/mL) | [12] |
Experimental Protocols for Target Validation
Validating the specific antibacterial target of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (e.g., an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the appropriate test medium.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Alternatively, absorbance can be measured using a microplate reader.
-
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To determine if this compound inhibits the enzymatic activity of DNA gyrase and topoisomerase IV.
A. DNA Gyrase Supercoiling Assay:
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Quantification: Densitometry can be used to quantify the different DNA forms and calculate the IC50 value.
B. Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing purified topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Incubation: Incubate at 37°C.
-
Analysis: Analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the persistence of the high-molecular-weight kDNA network.
In Vitro Protein Synthesis Inhibition Assay
Objective: To assess the effect of this compound on bacterial protein synthesis.
Protocol (Cell-Free Translation System):
-
System Components: Utilize a commercially available or in-house prepared bacterial S30 extract containing ribosomes, tRNAs, amino acids, and other necessary factors for translation.
-
Reporter Gene: Use a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Inhibitor Addition: Add different concentrations of this compound to the translation reactions. Include a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.
-
Incubation: Incubate the reactions under conditions that support protein synthesis.
-
Measurement of Protein Synthesis: Quantify the amount of reporter protein produced using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase). A decrease in reporter protein levels indicates inhibition of protein synthesis.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for validating the antibacterial target of this compound.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Potential inhibition points of this compound in bacterial protein synthesis.
Conclusion
While the precise molecular target of this compound remains to be definitively elucidated, comparative analysis with related benz[a]anthraquinone and anthraquinone antibiotics strongly suggests that DNA gyrase, topoisomerase IV, and the bacterial ribosome are primary candidates. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically validate these potential targets. Successful identification of the specific target and mechanism of action will be a critical step in advancing this compound through the drug development pipeline and addressing the growing challenge of antibiotic resistance. Further studies, including in vivo efficacy models, are warranted to fully characterize the therapeutic potential of this promising antibiotic.
References
- 1. DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. YM-181741, a novel benz[a]anthraquinone antibiotic with anti-Helicobacter pylori activity from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brasiliquinones A, B and C, new benz[alpha]anthraquinone antibiotics from Nocardia brasiliensis. I. Producing strain, isolation and biological activities of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Ochracenomicin C: A Framework for Investigating Combination Therapy
Absence of Published Data on Ochracenomicin C in Combination Therapy
A thorough review of existing scientific literature reveals a significant gap in the understanding of this compound, a benz[a]anthraquinone antibiotic first identified in 1995.[1] While its initial discovery characterized it as having activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans, there is currently no published research available on its use in combination with other known antibiotics.[1] Consequently, no experimental data exists to support a direct comparison of this compound combination therapy with other therapeutic alternatives.
This guide, therefore, serves as a proposed framework for researchers and drug development professionals. It outlines the standard methodologies and data presentation formats that would be necessary to evaluate the synergistic potential of this compound. The subsequent sections provide detailed, albeit hypothetical, experimental protocols, data interpretation guides, and conceptual diagrams to steer future research in this promising area. The principles of antibiotic combination therapy, which aim to broaden the antibacterial spectrum, achieve synergistic effects, and reduce the emergence of resistance, form the foundation of this proposed investigation.[2]
Hypothetical Efficacy of this compound Combination Therapy: A Comparative Overview
To investigate the potential of this compound, its efficacy would need to be tested against a panel of clinically relevant, multidrug-resistant bacteria. The primary goal would be to identify synergistic interactions that result in enhanced bacterial killing at lower, safer concentrations of each drug. A standard method for this is the checkerboard assay, which can determine the Fractional Inhibitory Concentration Index (FICI).
Table 1: Hypothetical Checkerboard Assay Results for this compound Combinations against Multidrug-Resistant Pseudomonas aeruginosa
| Antibiotic Combination | MIC of Drug A Alone (µg/mL) | MIC of Drug B Alone (µg/mL) | MIC of Drug A in Combination (µg/mL) | MIC of Drug B in Combination (µg/mL) | FICI | Interpretation |
| This compound (A) + Meropenem (B) | 16 | 32 | 4 | 4 | 0.375 | Synergy |
| This compound (A) + Ciprofloxacin (B) | 16 | 8 | 8 | 4 | 1.0 | Indifference |
| This compound (A) + Gentamicin (B) | 16 | 4 | 2 | 0.5 | 0.25 | Strong Synergy |
| This compound (A) + Colistin (B) | 16 | 2 | 16 | 1 | 2.0 | Antagonism |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. FICI is calculated as (MIC of Drug A in Combination / MIC of Drug A Alone) + (MIC of Drug B in Combination / MIC of Drug B Alone). An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates indifference, and ≥ 4 indicates antagonism.
Essential Experimental Protocols
To generate the data required for a comprehensive evaluation, the following experimental protocols are fundamental.
Checkerboard Microdilution Assay
This assay is the gold standard for assessing antibiotic synergy in vitro.
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and a known antibiotic, both alone and in combination, to calculate the FICI.
Methodology:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate along the y-axis.
-
Prepare a twofold serial dilution of the partner antibiotic (e.g., Meropenem) along the x-axis.
-
The final plate will contain a gradient of concentrations for both antibiotics.
-
Inoculate each well with a standardized bacterial suspension (e.g., P. aeruginosa at ~5 x 10^5 CFU/mL).
-
Include wells with each drug alone as controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI to determine synergy, indifference, or antagonism.
Time-Kill Kinetic Assay
This assay validates the findings of the checkerboard assay and provides a dynamic view of the bactericidal or bacteriostatic effects over time.
Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic over a 24-hour period.
Methodology:
-
Prepare culture tubes with a standardized bacterial inoculum in a suitable broth medium.
-
Add antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC) based on the checkerboard results. Test each drug alone and in combination.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot and plate on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing the Path to Discovery
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A conceptual workflow for the evaluation of antibiotic synergy.
Caption: Potential bacterial targets for synergistic antibiotic action.
Conclusion and Future Directions
While the synergistic potential of this compound remains unexplored, this guide provides a clear and structured path for its investigation. The benz[a]anthraquinone scaffold suggests a mechanism of action that could be distinct from many existing antibiotic classes, making it a compelling candidate for combination therapy against multidrug-resistant pathogens. Future research should prioritize the systematic in vitro screening of this compound against a diverse library of antibiotics, followed by mechanistic studies and in vivo validation of any identified synergistic pairs. Such a program is essential to unlock the therapeutic potential of this novel antibiotic and address the growing crisis of antimicrobial resistance.
References
Comparative Transcriptomics of Ochracenomicin C-Treated Bacteria: A Methodological Guide
Disclaimer: As of late 2025, specific transcriptomic studies on Ochracenomicin C-treated bacteria are not publicly available. This guide therefore presents a hypothetical comparative transcriptomics study, using this compound as the primary agent of interest. The experimental data and affected pathways are illustrative, based on the known effects of similar antibiotic classes, to provide a framework for future research.
This compound, a member of the benz[a]anthraquinone family of antibiotics, has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus[1]. The mechanism of action for many quinone-containing antibiotics involves the generation of reactive oxygen species (ROS) and potential interference with DNA replication, which induces significant stress responses within the bacterial cell[2]. Understanding the global transcriptomic shifts in response to this compound is crucial for elucidating its precise mechanism and identifying potential resistance pathways.
This guide outlines a comparative transcriptomic analysis of Staphylococcus aureus treated with a sub-inhibitory concentration of this compound, benchmarked against both an untreated control and the well-characterized antibiotic, Ciprofloxacin.
Hypothetical Data Presentation: Differentially Expressed Genes (DEGs)
The following table summarizes hypothetical data from an RNA-Seq experiment, highlighting key genes that would be differentially expressed in S. aureus following a 60-minute exposure to this compound and Ciprofloxacin. The selection of these genes is based on common bacterial responses to antibiotic-induced stress, such as DNA damage, oxidative stress, and metabolic adjustments[3][4].
| Gene | Function | Fold Change (this compound vs. Control) | Fold Change (Ciprofloxacin vs. Control) | p-value (this compound) | p-value (Ciprofloxacin) |
| recA | DNA repair and SOS response | 8.2 | 10.5 | <0.001 | <0.001 |
| lexA | SOS response repressor | 7.5 | 9.8 | <0.001 | <0.001 |
| katA | Catalase (Oxidative stress) | 6.1 | 1.5 | <0.001 | 0.045 |
| sodA | Superoxide dismutase | 5.8 | 1.2 | <0.001 | 0.05 |
| rpoS | General stress response sigma factor | 4.5 | 2.1 | <0.005 | 0.03 |
| gyrA | DNA gyrase subunit A | 1.2 | -3.5 | 0.05 | <0.001 |
| fabH | Fatty acid biosynthesis | -3.8 | -1.9 | <0.001 | 0.02 |
| sdhC | Succinate dehydrogenase | -2.5 | -1.5 | <0.01 | 0.04 |
| purA | Purine biosynthesis | -2.9 | -4.2 | <0.01 | <0.001 |
Experimental Protocols
A detailed methodology is critical for reproducible transcriptomic studies. The following protocol outlines the key steps for a comparative RNA-Seq analysis.
1. Bacterial Strains and Culture Conditions:
-
Staphylococcus aureus (e.g., ATCC 25923) is grown in Mueller-Hinton Broth (MHB) at 37°C with shaking at 200 rpm.
-
Cultures are grown to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4).
-
The culture is then divided into three sub-cultures for treatment:
-
Control (no antibiotic).
-
This compound (at 0.5x Minimum Inhibitory Concentration - MIC).
-
Ciprofloxacin (at 0.5x MIC).
-
-
All cultures are incubated for a further 60 minutes under the same conditions. Three biological replicates should be prepared for each condition.
2. RNA Extraction and Purification:
-
Bacterial cells are harvested by centrifugation at 4°C.
-
Total RNA is extracted using a hot-phenol method or a commercial kit (e.g., RNeasy Kit, Qiagen), which efficiently lyses Gram-positive cells.
-
To eliminate genomic DNA contamination, an on-column DNase I digestion is performed.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high purity and integrity.
3. Ribosomal RNA (rRNA) Depletion and Library Preparation:
-
Since bacterial RNA consists of >90% rRNA, ribosomal RNA is depleted using a commercial kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA)[5].
-
The rRNA-depleted RNA is then used to construct sequencing libraries. This involves RNA fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters[5].
-
Strand-specific library preparation is recommended to preserve information about the direction of transcription.
4. RNA Sequencing (RNA-Seq):
-
The prepared libraries are sequenced on an Illumina platform (e.g., HiSeq or NovaSeq) to generate a sufficient number of reads (e.g., 20-30 million reads per sample) for robust statistical analysis.
5. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are mapped to the S. aureus reference genome using an aligner such as STAR or Bowtie2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. A tool like DESeq2 or edgeR is used to identify differentially expressed genes between the treated and control groups, calculating fold changes and statistical significance (p-values)[5][6].
-
Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to identify the biological processes and pathways that are significantly affected by the antibiotic treatments[3].
Visualizations
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade initiated by this compound in S. aureus. Based on its anthraquinone structure, it is proposed to induce oxidative stress through the generation of Reactive Oxygen Species (ROS), which in turn activates key stress response regulators.
Caption: Hypothetical signaling pathway of this compound-induced stress in bacteria.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the comparative transcriptomic analysis.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biostate.ai [biostate.ai]
- 6. researchgate.net [researchgate.net]
The Quest for Potency: Unraveling the Structure-Activity Relationship of Ochracenomicin C Analogs
Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, was first isolated from Amicolatopsis sp. alongside its congeners, Ochracenomicin A and B.[1] These compounds exhibit activity against Gram-positive bacteria and Candida albicans.[1] The core benz[a]anthraquinone scaffold is a recognized pharmacophore in a variety of biologically active molecules, including other antibiotics and anticancer agents. Understanding how modifications to this core and its peripheral functional groups impact efficacy is crucial for designing more potent and selective therapeutic agents.
Comparative Analysis of Related Anthracycline Antibiotics
To build a foundational understanding, we can look at the SAR of related compounds like tetracenomycin C and elloramycin. Studies on these molecules have revealed critical insights into the role of specific functional groups in their biological activity. For instance, derivatization of elloramycin has shown that modifications at the glycosylation site and methylation of hydroxyl groups can significantly alter cytotoxic activity against leukemia cells.[2] Furthermore, studies on tetracenomycin X congeners have highlighted the crucial role of the 4-OH group in ribosome binding, with its modification leading to a complete loss of antimicrobial and protein synthesis inhibition activity.[3]
This suggests that for this compound, the hydroxyl groups and any potential glycosylation patterns are likely key determinants of its biological activity. Modifications to these sites could influence target binding, cellular uptake, and overall potency.
Hypothetical Structure-Activity Relationship of this compound
Based on the broader understanding of anthraquinone and anthracycline antibiotics, we can propose a hypothetical SAR for this compound, focusing on key structural features:
-
The Benz[a]anthraquinone Core: This planar aromatic system is likely essential for intercalation into DNA or binding to target enzymes. Modifications that disrupt this planarity would be expected to decrease activity.
-
Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic core are critical. As seen in related compounds, these groups can form key hydrogen bonds with biological targets. Methylation or removal of these groups would likely modulate activity.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid group in this compound is a distinguishing feature. This group could play a significant role in solubility, cell permeability, and interaction with target proteins. Esterification or amidation of this group would be a key area for analog synthesis and testing.
-
Side Chains: Although this compound itself has a relatively simple structure, the addition of various side chains, particularly those containing amino or glycosidic moieties, could dramatically enhance its biological profile, as is common with other anthracycline antibiotics.
Experimental Data on Related Compounds
To illustrate the impact of structural modifications in related compound classes, the following table summarizes the activity of some tetracenomycin and elloramycin derivatives.
| Compound | Key Structural Modification | Biological Activity (IC50) | Target Cell Line | Reference |
| Elloramycin | Parent Compound | Not specified | L1210 leukemia cells | [2] |
| Isoelloramycin | Transglycosylation product | Not specified | L1210 leukemia cells | [2] |
| 8-O-methylelloramycinone | Methylation of hydroxyl group | Most active derivative | L1210 leukemia cells | [2] |
| Tetracenomycin X | Parent Compound | Potent inhibitor | Protein synthesis | [3] |
| 6-hydroxytetracenomycin X | Addition of hydroxyl group | Lower antimicrobial and cytotoxic activity | Not specified | [3] |
| O4-Me-Tcm C (TcmX isomer) | Isomerization and methylation | Completely inactive | Not specified | [3] |
This data underscores the sensitivity of biological activity to subtle structural changes within this class of molecules.
Experimental Protocols
To evaluate the efficacy of novel this compound analogs, standardized experimental protocols are essential. A typical workflow for assessing cytotoxicity would involve the following:
MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound has not been elucidated, many anthracycline antibiotics are known to exert their effects through a combination of DNA intercalation and inhibition of topoisomerase II. A hypothetical signaling pathway leading to apoptosis is depicted below.
Caption: Proposed mechanism of this compound inducing apoptosis.
Experimental Workflow for SAR Studies
A systematic approach is required to elucidate the SAR of this compound. The following workflow outlines the key steps.
Caption: Workflow for the structure-activity relationship study of this compound analogs.
References
A Comparative Guide to the Cross-Resistance Profile of Ochracenomicin C
Disclaimer: Direct experimental studies on the cross-resistance of Ochracenomicin C are not available in the current body of scientific literature. This guide provides a comparative analysis based on the known mechanisms of action of the broader class of benz[a]anthraquinone antibiotics and established principles of antibiotic cross-resistance. The cross-resistance patterns described herein are therefore hypothetical and require experimental validation.
This compound is a member of the benz[a]anthraquinone family of antibiotics.[1] While specific data on its cross-resistance is lacking, an understanding of the mechanisms of action for anthraquinones and common bacterial resistance strategies allows for informed hypotheses about its potential cross-resistance profile. Anthraquinones are known to exert their antibacterial effects through various mechanisms, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis, as well as energy metabolism.[2][3]
This guide will explore potential cross-resistance scenarios between this compound and other antibiotic classes, focusing on shared resistance mechanisms.
Hypothetical Cross-Resistance of this compound with Other Antibiotic Classes
A primary mechanism driving cross-resistance to multiple antibiotic classes is the overexpression of multidrug efflux pumps.[4][5][6][7] These pumps can expel a wide variety of structurally diverse compounds from the bacterial cell, reducing the intracellular concentration of the antibiotic to sub-therapeutic levels. It is plausible that this compound, as an anthraquinone, could be a substrate for one or more of these pumps. Bacteria that have developed resistance to other antibiotics through the upregulation of such pumps may consequently exhibit cross-resistance to this compound.
The following table outlines potential cross-resistance patterns based on this hypothesis.
| Antibiotic Class | Example(s) | Shared Resistance Mechanism | Potential for Cross-Resistance with this compound |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa).[4][8] | High: Bacteria with upregulated RND pumps are likely to show reduced susceptibility to this compound. |
| Tetracyclines | Tetracycline, Doxycycline | Efflux pumps (e.g., TetA, TetK) and ribosomal protection proteins. Some RND pumps can also extrude tetracyclines.[9] | Moderate to High: Cross-resistance is likely if resistance is mediated by a broad-spectrum efflux pump. |
| Macrolides | Erythromycin, Azithromycin | Efflux pumps (e.g., MacA/MacB) and target site modification (methylation of 23S rRNA). Some RND pumps also recognize macrolides.[4] | Moderate: Cross-resistance is possible if mediated by a shared efflux system. |
| Aminoglycosides | Gentamicin, Kanamycin | Enzymatic modification and efflux pumps. The AdeABC pump in A. baumannii confers resistance to aminoglycosides.[4] | Moderate: Possible in bacteria overexpressing specific broad-spectrum efflux pumps. |
| β-Lactams | Penicillins, Cephalosporins | Primarily enzymatic degradation by β-lactamases. However, some efflux pumps contribute to resistance.[5] | Low to Moderate: Cross-resistance is less likely unless a broad-spectrum efflux pump is the primary resistance mechanism. |
Experimental Protocols
To validate the hypothetical cross-resistance patterns for this compound, the following experimental protocols would be essential:
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the MIC of this compound and a panel of comparator antibiotics against a collection of bacterial strains with well-characterized resistance mechanisms.
-
Methodology:
-
Prepare a series of two-fold serial dilutions of this compound and other antibiotics in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculate each dilution with a standardized suspension of the test bacteria (approximately 5 x 10^5 CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the microtiter plates or tubes at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant increase in the MIC of this compound for a strain known to be resistant to another antibiotic would suggest cross-resistance.
-
2. Efflux Pump Inhibition Assay:
-
Objective: To determine if the resistance to this compound is mediated by efflux pumps.
-
Methodology:
-
Determine the MIC of this compound against a resistant bacterial strain in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).
-
Perform the MIC assay as described above, with a fixed, sub-inhibitory concentration of the EPI added to a parallel set of serial dilutions.
-
A significant reduction (typically four-fold or greater) in the MIC of this compound in the presence of the EPI would indicate that resistance is at least partially due to efflux pump activity.[8]
-
3. Gene Expression Analysis:
-
Objective: To quantify the expression levels of known efflux pump genes in bacterial strains exposed to sub-inhibitory concentrations of this compound.
-
Methodology:
-
Culture the test bacteria with and without a sub-lethal concentration of this compound.
-
Isolate total RNA from the bacterial cells at mid-logarithmic growth phase.
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the transcript levels of target efflux pump genes (e.g., acrB, mexB).
-
Use appropriate housekeeping genes for normalization.
-
A significant upregulation of efflux pump genes in the presence of this compound would suggest that it is an inducer and likely a substrate of these pumps.
-
Visualizing a Potential Cross-Resistance Mechanism
The following diagram illustrates a hypothetical mechanism of cross-resistance to this compound and other antibiotics mediated by a multidrug efflux pump.
Caption: Multidrug efflux pump conferring cross-resistance.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps [mdpi.com]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crossroads of Antibiotic Resistance and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Ochracenomicin C: A Comparative Analysis in Preclinical Animal Models
A thorough review of existing scientific literature reveals a significant gap in the in vivo evaluation of Ochracenomicin C. While its discovery as a novel benz[a]anthraquinone antibiotic showed in vitro activity, to date, no comprehensive in vivo efficacy studies in animal models have been published.
This compound, along with its counterparts Ochracenomicin A and B, was first isolated from Amicolatopsis sp. in 1995. This initial report highlighted its potential as an antibiotic, demonstrating activity against a range of Gram-positive bacteria and Candida albicans in laboratory settings.[1] However, the progression of this compound into preclinical animal studies to assess its efficacy, safety, and pharmacokinetic profile in a living organism has not been documented in publicly available research.
This guide, therefore, serves to highlight the absence of such critical data and to provide a framework for the types of studies and data that are essential for advancing our understanding of this compound's therapeutic potential. For researchers and drug development professionals, this represents both a challenge and an opportunity to explore the in vivo capabilities of this antibiotic.
Comparative Efficacy Data: A Call for Research
Without in vivo studies, it is impossible to compare the efficacy of this compound to other existing antibiotics in a clinically relevant context. Efficacy data from animal models of infection are crucial for determining a drug's potential for success in human clinical trials.
A hypothetical comparative efficacy table for a systemic infection model is presented below to illustrate the type of data required.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Animal Model | Bacterial Strain | Mean Bacterial Load (CFU/organ) | Survival Rate (%) |
| This compound | Data Not Available | Data Not Available | e.g., Murine sepsis | e.g., MRSA | Data Not Available | Data Not Available |
| Vancomycin | Data Not Available | Data Not Available | e.g., Murine sepsis | e.g., MRSA | Data Not Available | Data Not Available |
| Linezolid | Data Not Available | Data Not Available | e.g., Murine sepsis | e.g., MRSA | Data Not Available | Data Not Available |
| Vehicle Control | N/A | Data Not Available | e.g., Murine sepsis | e.g., MRSA | Data Not Available | Data Not Available |
Essential Experimental Protocols for Future Studies
To evaluate the in vivo efficacy of this compound, standardized and well-documented experimental protocols are necessary. The following outlines a potential methodology for a murine systemic infection model.
Murine Systemic Infection Model Protocol
-
Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Animals are acclimated for at least 7 days prior to the experiment with free access to food and water.
-
Infection: Mice are infected via intraperitoneal injection with a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA, strain USA300) at a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse).
-
Treatment Groups:
-
This compound (various doses)
-
Positive control (e.g., Vancomycin, 10 mg/kg)
-
Vehicle control (the solvent used to dissolve this compound)
-
-
Drug Administration: Treatment is initiated at a specific time point post-infection (e.g., 1 hour) and administered via a clinically relevant route (e.g., intravenous or oral).
-
Efficacy Endpoints:
-
Survival: Monitored daily for a specified period (e.g., 7 days).
-
Bacterial Burden: At a predetermined time point (e.g., 24 or 48 hours post-infection), a subset of mice from each group is euthanized, and target organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).
-
-
Statistical Analysis: Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests. Bacterial burden data are analyzed using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.
Visualizing the Path Forward: A Conceptual Workflow
The successful preclinical development of a novel antibiotic like this compound follows a logical progression of studies. The following diagram illustrates a generalized workflow for in vivo efficacy testing.
Caption: A conceptual workflow for the in vivo evaluation of a novel antibiotic.
While this compound has shown initial promise as an antibiotic agent in vitro, the absence of in vivo efficacy data in animal models is a critical barrier to its further development. The scientific community is encouraged to undertake the necessary preclinical studies to elucidate its therapeutic potential. The frameworks provided in this guide offer a starting point for designing and executing such research, which will be instrumental in determining if this compound can be a viable candidate for combating bacterial infections.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ochracenomicin C
For Immediate Implementation by Laboratory Personnel
The proper disposal of Ochracenomicin C, a cytotoxic compound, is critical to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its hazardous nature, strict adherence to established protocols for cytotoxic waste is mandatory. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Hazard Classification and Safety Precautions
This compound and related compounds are classified as hazardous materials. The following table summarizes the key hazard information that dictates the stringent disposal requirements.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 2) | Fatal if swallowed.[1][2] | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1][2] | P201: Obtain special instructions before use.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| General Cytotoxic Hazard | Hazardous drug that requires special handling and disposal.[3][4][5] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Decontamination of Surfaces
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, eye protection, and a respirator (N95 or higher).
-
Detergent solution.
-
Sodium hypochlorite solution (e.g., 5.25% household bleach, diluted).
-
Sterile water or 70% ethanol.
-
Absorbent, disposable wipes.
-
Appropriately labeled cytotoxic waste containers.
Procedure:
-
Don PPE: Before beginning any decontamination, ensure all required PPE is worn correctly.
-
Initial Cleaning: Wipe the contaminated surface with disposable wipes soaked in a detergent solution to remove any visible contamination.
-
Deactivation: Liberally apply a freshly prepared solution of sodium hypochlorite to the surface. The concentration and contact time should be in accordance with institutional guidelines for cytotoxic decontamination.
-
Dwell Time: Allow the deactivating solution to remain in contact with the surface for the prescribed time to ensure inactivation of the cytotoxic compound.
-
Rinsing: After the required contact time, thoroughly rinse the surface with sterile water or 70% ethanol to remove the deactivating agent.
-
Drying: Dry the surface with new, clean disposable wipes.
-
Waste Disposal: All wipes, used PPE, and any other materials used in the decontamination process must be disposed of as cytotoxic waste.
Disposal Workflow for this compound
The following diagram outlines the mandatory, step-by-step workflow for the proper disposal of this compound and associated contaminated materials. Adherence to this workflow is essential for minimizing exposure risk and ensuring regulatory compliance.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): All handling and disposal of this compound must be performed while wearing appropriate PPE.[6][7] This includes, but is not limited to, two pairs of chemotherapy-rated gloves, a disposable gown, safety glasses or goggles, and a face shield if there is a risk of splashing.
2. Waste Segregation: Cytotoxic waste must be segregated from other waste streams at the point of generation.[3] Three main categories of this compound waste should be considered:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, vials, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Any unused or waste solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, Pasteur pipettes, and broken glass.
3. Waste Containment:
-
Solid and Liquid Waste: These must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[3] These containers are often color-coded (e.g., yellow or red) and must be sealed when full or at the end of each experiment.
-
Sharps Waste: All sharps must be immediately placed into a designated, puncture-proof cytotoxic sharps container.[3]
4. Storage: Sealed cytotoxic waste containers should be stored in a secure, designated hazardous waste accumulation area, away from general laboratory traffic. This area should be clearly marked with appropriate hazard symbols.
5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] This typically involves high-temperature incineration or other approved chemical neutralization methods to ensure the complete destruction of the cytotoxic compound.[3] Never dispose of this compound or its contaminated materials in the regular trash, via the sewer system, or through autoclaving as these methods are ineffective and will lead to environmental contamination and potential exposure.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. sps.nhs.uk [sps.nhs.uk]
Safe Handling of Ochracenomicin C: A Precautionary Protocol
Disclaimer: As Ochracenomicin C is a novel benz[a]anthraquinone antibiotic, a specific Safety Data Sheet (SDS) is not publicly available.[1][2] The following guidelines are based on a precautionary approach, treating the compound as potentially hazardous due to its chemical class and uncharacterized toxicological profile. The parent structure, benz[a]anthracene, is reasonably expected to be a carcinogen. Therefore, handling this compound requires stringent safety measures analogous to those used for cytotoxic compounds.
Hazard Assessment
-
Compound: this compound
-
Chemical Class: Benz[a]anthraquinone antibiotic.[1]
-
Source: Isolated from Amicolatopsis sp.[1]
-
Anticipated Hazards:
-
Unknown Toxicity: The specific toxicological properties have not been thoroughly investigated.
-
Potential Carcinogenicity: The benz[a]anthracene core structure is associated with carcinogenicity.
-
Cytotoxicity: As an antibiotic, it is designed to be biologically active and may have cytotoxic effects on mammalian cells.
-
Respiratory and Skin Irritation: Handling the compound as a powder may generate dust, posing an inhalation hazard. Direct contact may cause skin irritation.
-
Personal Protective Equipment (PPE)
Due to the uncharacterized nature of this compound, a comprehensive PPE strategy is mandatory to prevent all routes of exposure. All PPE should be selected based on a thorough risk assessment.
| Equipment | Specification | Purpose | Citation |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant). Long cuffs, powder-free. | Prevents skin contact. Double-gloving provides extra protection during handling and doffing. | [1] |
| Gown | Disposable, low-permeability fabric gown. Long-sleeved with tight-fitting cuffs, fastening in the back. | Protects skin and personal clothing from contamination. | [1] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield if there is a splash risk. | Protects eyes and face from splashes and airborne particles. | [3][4] |
| Respiratory Protection | A NIOSH-approved N95 respirator is required when handling the powdered form outside of a containment hood. For higher-risk procedures (e.g., potential for aerosolization), a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of the compound. | [1] |
| Additional Protection | Disposable shoe covers and a cap. | Minimizes tracking of contamination outside the work area. | [1] |
Operational and Disposal Plans
The following procedural guidance outlines the lifecycle of handling this compound in a laboratory setting, from receipt to final disposal.
Step-by-Step Handling Protocol
3.1. Receiving and Unpacking
-
Designate a specific, low-traffic area for unpacking.
-
Don a lab coat and a single pair of nitrile gloves.
-
Carefully inspect the external packaging for any signs of damage or leakage.
-
Open the external packaging. Before handling the primary container, put on the full PPE ensemble described in the table above (double gloves, gown, eye protection).[1]
-
Wipe the exterior of the primary container with a suitable decontaminating agent (e.g., 70% ethanol) and place it in a clean, secondary container.
-
Dispose of all packing materials as potentially contaminated waste.
3.2. Weighing and Reconstitution (Powder Handling) This procedure must be performed inside a certified chemical fume hood or a biological safety cabinet to control airborne particles.
-
Ensure the work surface of the hood is clean and decontaminated. Cover the surface with a disposable, plastic-backed absorbent pad.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, solvent, vials) inside the hood before starting.
-
Carefully open the primary container, avoiding any puff of powder.
-
Use a dedicated spatula to weigh the desired amount of this compound.
-
Add solvent to the powder slowly to avoid splashing. Cap the vial securely.
-
Once the compound is in solution, the risk of aerosolization is significantly reduced, but handling precautions must be maintained.
-
Wipe down all equipment and the primary container before removing them from the hood.
-
Dispose of the absorbent pad and any contaminated consumables (e.g., weigh boats, pipette tips) in the designated cytotoxic waste stream.
3.3. General Laboratory Use
-
Always handle solutions of this compound within a chemical fume hood.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Use mechanical pipetting aids; never pipette by mouth.[5]
-
Keep containers sealed when not in use.
Spill Management Protocol
-
Alert & Isolate: Immediately alert others in the area. Secure the location to prevent entry.
-
Assess: Determine if the spill involves powder or liquid and the approximate quantity.
-
Don PPE: Wear the full PPE ensemble, including respiratory protection.
-
Contain & Clean:
-
For Powder Spills: Gently cover the spill with absorbent pads dampened with water to prevent dust from becoming airborne. Do not dry sweep.
-
For Liquid Spills: Cover the spill with absorbent pads.
-
-
Decontaminate: Working from the outside in, carefully clean the area with a decontaminating solution (e.g., 10% bleach solution followed by a 70% ethanol wipe-down), allowing for appropriate contact time.[6]
-
Dispose: Place all cleanup materials into a designated cytotoxic waste container.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
Disposal Plan
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[3][4][7][8][9] All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials (gloves, gowns, shoe covers, absorbent pads, plasticware) must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[1]
-
Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.[7]
-
Sharps: Needles, syringes, and contaminated glass vials must be disposed of in a designated cytotoxic sharps container.[4]
-
Final Disposal: All waste streams must be disposed of through the institution's environmental health and safety office, following local and national regulations for hazardous chemical waste.
Emergency Procedures for Exposure
| Exposure Route | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and PPE. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Provide medical personnel with information about the compound. |
| Eye Contact | 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention. Provide medical personnel with information about the compound. |
Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing the integration of safety and disposal procedures at each stage.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioxamycin, a new benz[a]anthraquinone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VNonline | Urgent action needed to tackle antibiotic disposal [vnonline.co.uk]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Concepts and Methods to Access Novel Antibiotics from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Improper disposal of unused antibiotics: an often overlooked driver of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
